Boc-Lys(Tfa)-AMC
Description
BenchChem offers high-quality Boc-Lys(Tfa)-AMC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys(Tfa)-AMC including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFVNATYYXBMGO-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438081 | |
| Record name | Boc-L-Lys-MCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97885-44-4 | |
| Record name | Boc-L-Lys-MCA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Boc-Lys(Tfa)-AMC in Epigenetic Research
This guide details the technical application, mechanism, and experimental protocols for Boc-Lys(Tfa)-AMC , a specialized fluorogenic substrate designed to assay Class IIa Histone Deacetylases (HDACs) .
A Selective Probe for Class IIa HDAC Activity
Executive Summary
Boc-Lys(Tfa)-AMC (t-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-Methylcoumarin) is a synthetic fluorogenic substrate engineered to overcome the catalytic "inefficiency" of Class IIa HDACs (HDAC4, 5, 7, 9) toward natural acetylated substrates. While Class I HDACs (HDAC1, 2, 3) rapidly deacetylate standard acetyl-lysine probes, Class IIa enzymes possess a structural active-site variation (Tyr-to-His switch) that renders them weak deacetylases but highly efficient detrifluoroacetylases .
This substrate is the industry standard for:
-
Selective Profiling: Distinguishing Class IIa activity from Class I/IIb background.
-
High-Throughput Screening (HTS): Identifying Class IIa-specific inhibitors (e.g., TMP195) in drug discovery.
-
Kinetic Analysis: Determining
and for "weak" deacetylases without requiring physiological protein complexes.
Chemical & Mechanistic Foundation
The "Gain of Function" Mechanism
The utility of Boc-Lys(Tfa)-AMC relies on the unique electronic properties of the trifluoroacetyl group compared to a natural acetyl group.
-
The Problem: Class IIa HDACs have a histidine (His) residue in place of the conserved tyrosine (Tyr) found in Class I HDACs. This reduces their ability to polarize the carbonyl of a standard acetyl group, making them poor catalysts for removing natural acetyl marks (reaction rates are often
slower). -
The Solution (Tfa): The trifluoromethyl group (
) is highly electronegative. This electron-withdrawing effect destabilizes the amide bond and polarizes the carbonyl carbon, making it significantly more susceptible to nucleophilic attack by the active site water molecule. This "chemical assistance" compensates for the enzyme's structural deficiency, allowing Class IIa HDACs to cleave the Tfa group rapidly.
The Two-Step Assay Principle
The detection of activity requires a coupled enzymatic reaction.
-
Step 1 (Specific): The HDAC enzyme removes the Trifluoroacetyl (Tfa) group from the
-amino position of the lysine. -
Step 2 (Reporter): A developer solution containing Trypsin is added.[1] Trypsin recognizes the basic lysine residue only after the Tfa group has been removed. It cleaves the amide bond between Lysine and AMC.
-
Readout: Release of free 7-Amino-4-methylcoumarin (AMC) , which fluoresces upon excitation.[2][3][4][5]
Figure 1: The two-step enzymatic cascade required for signal generation.
Substrate Comparison: Tfa vs. Ac
To ensure experimental integrity, researchers must choose the correct substrate for their target enzyme class.
| Feature | Boc-Lys(Ac)-AMC | Boc-Lys(Tfa)-AMC |
| Chemical Group | Acetyl ( | Trifluoroacetyl ( |
| Primary Targets | Class I (HDAC1, 2, 3), Class IIb (HDAC6) | Class IIa (HDAC4, 5, 7, 9) , HDAC8, HDAC11 |
| Class IIa Activity | Negligible / Very Low | High / Robust |
| Kinetic Profile | Physiologically relevant mimic | Artificial "activated" substrate |
| Assay Buffer | Standard HDAC Buffer | Standard HDAC Buffer |
Experimental Protocol
Reagent Preparation
-
Stock Solution: Dissolve Boc-Lys(Tfa)-AMC in DMSO to 10 mM . Store at -20°C. Avoid freeze-thaw cycles.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
.-
Optional: Add 0.1 mg/mL BSA to prevent enzyme adsorption to plates.
-
-
Developer Solution: 10 mg/mL Trypsin in assay buffer (prepare fresh or store frozen).
Assay Workflow (96-well Format)
-
Enzyme Incubation:
-
Add 10–50 ng of purified Class IIa HDAC enzyme per well.
-
Add test compounds (inhibitors) if screening.
-
Initiate reaction by adding Boc-Lys(Tfa)-AMC (Final concentration: 10–50 µM).
-
Total Volume: 50 µL.
-
Incubation: 30–60 minutes at 37°C.
-
-
Development Step:
-
Add 50 µL of Developer Solution (Trypsin) to each well.
-
Note: Some commercial developers include TSA (Trichostatin A) to stop the HDAC reaction simultaneously. If using raw trypsin, add a pan-HDAC inhibitor (like 1 µM SAHA) at this stage to quench the deacetylation.
-
Incubation: 15 minutes at Room Temperature.
-
-
Detection:
Figure 2: Step-by-step workflow for a standard fluorogenic HDAC assay.
Critical Optimization & Troubleshooting
Linearity and
-
Linearity: Ensure the assay is run within the linear range of the enzyme (typically <10-15% substrate conversion). If fluorescence plateaus, dilute the enzyme.
-
Values: For HDAC11, the
for Boc-Lys(Tfa)-AMC is reported around 30 µM [3].[6] For Class IIa enzymes, values typically range from 10–100 µM . Running the assay at concentration is ideal for inhibitor screening (balanced sensitivity to competitive and non-competitive inhibitors).
Controls
-
Negative Control: Buffer + Substrate (No Enzyme). This measures background fluorescence and spontaneous hydrolysis.
-
Positive Control: Enzyme + Substrate + Vehicle (DMSO).
-
Inhibitor Control:
-
SAHA (Vorinostat): Pan-inhibitor (inhibits Class I and II).
-
TMP195: Selective Class IIa inhibitor.[7] Use this to validate that the signal is truly from Class IIa activity.
-
Interference
-
Autofluorescence: Small molecule inhibitors that fluoresce at 460 nm will interfere. Run a "compound only" control.
-
Trypsin Inhibition: If your test compound inhibits Trypsin, the signal will decrease, creating a false positive (looks like HDAC inhibition).
-
Validation: Incubate the compound with free AMC or a standard trypsin substrate to rule out protease inhibition.
-
References
-
Bachem. (n.d.).[8][9] Boc-Lys(Tfa)-AMC Product Information. Retrieved from
- Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335-17340.
-
Gao, J., et al. (2013). Boc-Lys(Ac)-AMC Fluorometric HDAC Substrate Protocol. MedChemExpress. Retrieved from
- De Ruijter, A. J., et al. (2003). Histone deacetylases (HDACs): characterization of the classical HDAC family. Biochemical Journal, 370(3), 737-749.
- Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. tebubio.com [tebubio.com]
- 5. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Lys(Tfa)-AMC | CymitQuimica [cymitquimica.com]
- 9. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Technical Deep Dive: Boc-Lys(Tfa)-AMC in Class IIa HDAC Profiling
Executive Summary
The characterization of Class IIa Histone Deacetylases (HDAC4, 5, 7,[1] 9) presents a unique biochemical challenge. Unlike Class I HDACs, Class IIa enzymes possess a critical tyrosine-to-histidine mutation in their catalytic domain, rendering them catalytically inefficient against natural acetyl-lysine substrates. Consequently, standard fluorogenic substrates like Boc-Lys(Ac)-AMC fail to generate sufficient signal for robust profiling.
Boc-Lys(Tfa)-AMC (tert-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-Methylcoumarin) is a specialized "gain-of-signal" probe engineered to overcome this catalytic barrier. By substituting the acetyl group with a trifluoroacetyl (Tfa) moiety, the substrate leverages the electron-withdrawing properties of fluorine to activate the carbonyl carbon, permitting hydrolysis by the otherwise "crippled" Class IIa active sites.
This guide details the mechanism of action, experimental protocols, and critical validation steps for utilizing Boc-Lys(Tfa)-AMC in high-throughput drug discovery and kinetic profiling.
Part 1: Molecular Architecture & Mechanism of Action
The Chemical Logic
The utility of Boc-Lys(Tfa)-AMC relies on a precise structural design that couples specific enzymatic deacylation to a proteolytic release of a fluorophore.
-
Boc (N-terminal Protection): The tert-Butyloxycarbonyl group protects the
-amino group, mimicking the peptide backbone and preventing non-specific N-terminal degradation. -
Lysine Backbone: Provides the specific recognition element for the HDAC active site.
-
Tfa (The "Warhead"): The Trifluoroacetyl group is the critical differentiator. The three fluorine atoms are highly electronegative, pulling electron density away from the carbonyl carbon. This increases the electrophilicity of the carbonyl, compensating for the weak nucleophilicity of the Class IIa HDAC active site (due to the His976/Tyr substitution).
-
AMC (Fluorophore): 7-Amino-4-methylcoumarin is amide-bonded to the C-terminus of the lysine. In this state, its fluorescence is quenched.[2]
The Two-Step "Protease-Coupled" Reaction
The assay does not measure HDAC activity directly via fluorescence; rather, it uses a "gatekeeper" mechanism involving a developer protease (Trypsin).
-
Step 1: Specific Deacylation (The Gating Event)
-
The Class IIa HDAC enzyme attacks the Tfa group on the
-amino of the lysine. -
Result: The Tfa group is removed, yielding Boc-Lys-AMC (non-fluorescent).
-
Note: If the HDAC is inhibited or inactive, the Tfa group remains attached.
-
-
Step 2: Proteolytic Development (The Signal Release)
-
A developer solution containing Trypsin is added.[3]
-
Specificity Rule: Trypsin cleaves peptide bonds at the C-terminus of Lysine and Arginine, but only if the side chain is positively charged (unmodified) .
-
Scenario A (Deacetylated): If HDAC removed the Tfa, the Lysine side chain is free (
). Trypsin recognizes it and cleaves the Lys-AMC bond.[4] Signal: High Fluorescence. -
Scenario B (Intact Substrate): If Tfa is still present, the side chain is neutral/capped. Trypsin cannot bind/cleave. Signal: Low/No Fluorescence.
-
Pathway Visualization
Caption: The two-step mechanism. HDAC activity is the rate-limiting step that "unlocks" the substrate for Trypsin cleavage.
Part 2: Experimental Protocol
Reagents & Preparation
-
Substrate Stock: Dissolve Boc-Lys(Tfa)-AMC to 10-50 mM in anhydrous DMSO. Store at -20°C.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.
-
Critical: Avoid high concentrations of chelators (EDTA) if using Zinc-dependent HDACs, though Class IIa are less sensitive to Zn depletion than Class I.
-
-
Developer Solution: Trypsin (typically 1-5 mg/mL) in Assay Buffer + 10 µM TSA (Trichostatin A).
-
Why TSA? TSA is added to the developer to instantly stop the HDAC reaction at the moment of development, ensuring a sharp endpoint.
-
Standard 96-Well Plate Workflow
This protocol assumes a 50 µL reaction volume.
| Step | Component | Volume | Notes |
| 1 | Enzyme Loading | 15 µL | Dilute Class IIa HDAC (e.g., HDAC4) in Assay Buffer. |
| 2 | Inhibitor/Vehicle | 5 µL | Add test compound or DMSO control. Incubate 10 min at RT. |
| 3 | Substrate Initiation | 30 µL | Add Boc-Lys(Tfa)-AMC (Final conc: 20-50 µM). |
| 4 | Incubation | - | Incubate at 37°C for 30-60 minutes. |
| 5 | Development | 50 µL | Add Developer Solution (Trypsin + TSA). |
| 6 | Equilibration | - | Incubate 15-20 minutes at RT to allow Trypsin cleavage. |
| 7 | Readout | - | Measure Fluorescence (Ex: 360nm / Em: 460nm). |
Workflow Diagram
Caption: Standard endpoint assay workflow for high-throughput screening.
Part 3: Data Analysis & Validation
Signal Quantification
The raw fluorescence units (RFU) are proportional to the amount of AMC released.
-
Background Subtraction: Always include a "No Enzyme" control. The substrate itself has low intrinsic fluorescence, but background subtraction improves
factors. -
Standard Curve: Generate a standard curve using free AMC (0 - 100 µM) to convert RFU to specific activity (pmol/min/mg).
Kinetic Parameters
When validating the assay for a new enzyme batch, determine the Michaelis-Menten constant (
-
Typical
for Class IIa: Often in the range of 10–100 µM, depending on the specific isoform (HDAC4 vs HDAC7). -
Substrate Concentration: Run screening assays at
to ensure sensitivity to competitive inhibitors.
Troubleshooting & Optimization
-
High Background: Often caused by Trypsin cleaving the substrate non-specifically (rare with Tfa) or impure substrate containing free AMC. Solution: Check substrate purity via HPLC.
-
Low Signal:
-
DMSO Tolerance: Most HDACs tolerate up to 1-2% DMSO. Ensure the final concentration in the well does not exceed this limit.
References
-
BPS Bioscience. (n.d.).[7] HDAC Class IIa Fluorogenic Assay Kit Protocol. Retrieved from [Link]
-
Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335–17340.
-
Bradner, J. E., et al. (2010).[2] Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Guide: Specificity & Application of Boc-Lys(Tfa)-AMC for Class IIa HDACs
Executive Summary
The Class IIa Paradox: Histone Deacetylases (HDACs) of Class IIa (HDAC4, 5, 7, 9) possess a catalytic domain distinct from Class I enzymes. Due to a critical Tyrosine-to-Histidine substitution in the active site, these enzymes exhibit negligible activity against substantial acetylated lysine substrates. This "catalytic defect" renders standard fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) ineffective for profiling Class IIa isoforms.
The Solution: Boc-Lys(Tfa)-AMC is a specialized fluorogenic substrate engineered to bypass this limitation. The trifluoroacetyl (Tfa) group serves as an activated amide surrogate, leveraging the electronegativity of fluorine to increase the electrophilicity of the carbonyl carbon. This modification allows the "weak" active site of Class IIa HDACs to hydrolyze the substrate efficiently, providing a robust, high-throughput readout for inhibitor screening and kinetic profiling.
Part 1: The Mechanistic Basis of Specificity
Structural Biology: The Tyr-to-His Switch
The defining feature of Class IIa HDACs is the replacement of the conserved Tyrosine residue (found in Class I/IIb) with a Histidine (e.g., H802 in HDAC4) within the catalytic pocket. In Class I HDACs, the Tyrosine functions as a transition-state stabilizer, polarizing the carbonyl oxygen of the acetyl group. The Histidine in Class IIa is flexible and less effective at this polarization, resulting in
The Trifluoroacetyl Advantage
Boc-Lys(Tfa)-AMC compensates for the enzyme's inefficiency through substrate engineering:
-
Inductive Effect: The three fluorine atoms withdraw electron density from the carbonyl carbon.
-
Nucleophilic Attack: This makes the carbonyl carbon highly susceptible to nucleophilic attack by the active site water molecule, even without strong polarization from the enzyme.
-
Orthogonal Selectivity: While Class IIa HDACs accept the Tfa group, Class I HDACs generally show reduced turnover or inhibition by Tfa-lysines compared to acetyl-lysines, creating a window of specificity.
The Two-Step Fluorogenic Reaction
The assay utilizes a "developer-coupled" mechanism. The HDAC enzyme does not generate fluorescence directly; it generates a substrate for the second enzyme (Trypsin).
[1]
Part 2: Comparative Kinetics
The following table illustrates the "substrate switch" required for effective profiling. Note the inversion of efficiency between Class I and Class IIa when switching from Acetyl (Ac) to Trifluoroacetyl (Tfa).
| Feature | Class I HDACs (e.g., HDAC1, 3) | Class IIa HDACs (e.g., HDAC4, 7) |
| Natural Substrate | Acetyl-Lysine | Negligible activity on Acetyl-Lysine |
| Boc-Lys(Ac)-AMC | High Activity (Standard Substrate) | Very Low / No Activity |
| Boc-Lys(Tfa)-AMC | Low Activity / Competitive Inhibition | High Activity (Preferred Substrate) |
| Catalytic Residue | Tyrosine (Stabilizer) | Histidine (Flexible) |
| Inhibitor Profile | Sensitive to TSA, SAHA | Sensitive to TMP195, LMK-235 |
Expert Insight: When screening for Class IIa-selective inhibitors (e.g., TMP195), using Boc-Lys(Ac)-AMC will yield false negatives because the enzyme barely turns over the substrate. You must use Tfa-based substrates to generate a sufficient signal window (Z' factor) for inhibition curves.
Part 3: The Self-Validating Experimental Protocol
Reagents & Buffer Systems
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Additive: 0.5 mg/mL BSA (Critical: Prevents enzyme adsorption to plastic).
-
Note: Avoid phosphate buffers as they can inhibit some metalloenzymes.
-
-
Substrate Stock: 10 mM Boc-Lys(Tfa)-AMC in anhydrous DMSO. Store at -80°C.
-
Developer Solution: Trypsin (10 mg/mL stock) diluted to 2x working concentration in Assay Buffer + 2 µM TSA (Trichostatin A).
-
Why TSA? TSA is added to the developer to instantly quench the HDAC reaction, ensuring a sharp "stop" point before the trypsin cleavage begins.
-
Step-by-Step Workflow
This protocol is designed for a 384-well microplate format (Total Volume: 20 µL).
-
Enzyme Priming: Dispense 10 µL of Class IIa HDAC enzyme (diluted in Assay Buffer) into wells.
-
Validation: Include "No Enzyme" controls (background) and "No Compound" controls (100% activity).
-
-
Compound Incubation: Add 50-100 nL of test compound (in DMSO). Incubate 15 min at RT.
-
Reaction Initiation: Add 10 µL of Substrate Solution (2x concentration, typically 20-50 µM final).
-
Enzymatic Phase: Incubate at 37°C for 30–60 minutes.
-
Linearity Check: Ensure the reaction remains linear ( <10% substrate conversion) to measure initial velocity (
).
-
-
Development: Add 20 µL of Developer Solution (Trypsin + TSA).
-
Signal Generation: Incubate 15 minutes at RT.
-
Readout: Measure Fluorescence (Ex 350-360 nm / Em 450-460 nm).
Workflow Diagram
Critical Control: The "Developer Check"
The Trap: Many chemical libraries contain protease inhibitors. If a compound inhibits Trypsin, it will prevent the release of AMC, mimicking HDAC inhibition (False Positive).
The Fix: Run a counter-screen.
-
Incubate the compound with the deacetylated standard (Boc-Lys-AMC) + Trypsin.[1]
-
If fluorescence is reduced compared to control, the compound is a Trypsin inhibitor, not an HDAC inhibitor.
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| High Background Signal | Free AMC contamination or spontaneous hydrolysis. | Check substrate purity. Store stock in darkness at -80°C. |
| Non-Linear Kinetics | Substrate depletion (>10% conversion). | Reduce enzyme concentration or incubation time. |
| Low Z' Factor (<0.5) | Low signal-to-noise ratio. | Increase enzyme concentration (titrate first) or increase gain on plate reader. |
| Signal Drift | Temperature fluctuations. | Use a heated lid or allow plates to equilibrate to RT before reading. |
References
-
Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335–17340.
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243.
-
Lobera, M., et al. (2013). Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. Nature Chemical Biology, 9, 319–325.
-
BPS Bioscience. Fluorogenic HDAC Class IIa Substrate (Boc-Lys(Tfa)-AMC) Data Sheet.
-
Fisher Scientific. Boc-Lys(Tfa)-AMC Product Information.
Sources
Technical Guide: Boc-Lys(Tfa)-AMC (CAS 97885-44-4)
High-Sensitivity Substrate for Class IIa Histone Deacetylases
Molecular Weight: 499.49 g/mol
Molecular Formula:
Executive Summary & Application Scope
Boc-Lys(Tfa)-AMC is a specialized fluorogenic substrate engineered for the quantification of Class IIa Histone Deacetylases (HDACs 4, 5, 7, and 9) and HDAC8 .[8] Unlike the standard acetylated substrate (Boc-Lys(Ac)-AMC), which is efficiently cleaved by Class I HDACs, the trifluoroacetyl (Tfa) group provides a critical kinetic advantage for assaying Class IIa enzymes.
Class IIa HDACs exhibit negligible catalytic activity toward varying acetylated lysine substrates due to a tyrosine-to-histidine substitution in their catalytic site. The Tfa moiety, with its electron-withdrawing fluorine atoms, increases the electrophilicity of the carbonyl carbon, rendering the amide bond more susceptible to nucleophilic attack by the active site zinc-bound water of Class IIa HDACs.
Key Application: High-Throughput Screening (HTS) for HDAC inhibitors, kinetic profiling of Class IIa isozymes, and selectivity assays.
Physicochemical Profile
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-Nε-trifluoroacetyl-L-lysine-4-methylcoumaryl-7-amide |
| Molecular Weight | 499.49 Da |
| Appearance | White to off-white lyophilized powder |
| Solubility | Soluble in DMSO (>10 mM), DMF, and Ethanol |
| Excitation / Emission | |
| Purity | |
| Storage |
Mechanism of Action: The Protease-Coupled Assay
The detection of HDAC activity using Boc-Lys(Tfa)-AMC relies on a two-step enzymatic cascade . The substrate itself is non-fluorescent. Fluorescence is only generated upon the sequential action of the Deacetylase (HDAC) and a Developer protease (typically Trypsin).
Step 1: Deacetylation (The Specificity Step)
The HDAC enzyme removes the trifluoroacetyl (Tfa) group from the
-
Substrate: Boc-Lys(Tfa)-AMC (Non-fluorescent)
-
Product: Boc-Lys-AMC (Non-fluorescent intermediate)
Step 2: Proteolytic Cleavage (The Signal Generation)
The "Developer" solution containing Trypsin is added.[9] Trypsin specifically recognizes the positively charged, free
-
Product: Boc-Lys + 7-Amino-4-methylcoumarin (AMC) (Highly Fluorescent)[10]
Note: If the Tfa group remains attached (no HDAC activity), Trypsin cannot recognize the lysine side chain, and no cleavage occurs.
Caption: Two-step fluorogenic signaling pathway. Specific removal of the Tfa group by HDAC enables Trypsin-mediated release of the AMC fluorophore.
Validated Experimental Protocol
This protocol is optimized for a 96-well plate format using recombinant HDAC4, 5, or 7.
Reagents Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 0.1 mg/mL BSA. -
Substrate Stock: Dissolve Boc-Lys(Tfa)-AMC in DMSO to 10 mM. Aliquot and store at
. -
Developer Solution: 10 mg/mL Trypsin in Assay Buffer (prepare fresh or store frozen). Optional: Add 1-2
M Trichostatin A (TSA) to the developer to stop the HDAC reaction immediately upon addition.
Step-by-Step Workflow
-
Enzyme Incubation:
-
Add 40
L of diluted HDAC enzyme (approx. 5–50 ng/well depending on specific activity) to the well. -
Control: Add 40
L Assay Buffer to "No Enzyme" blank wells.
-
-
Substrate Addition:
-
Dilute 10 mM Stock to 100
M in Assay Buffer (2x working concentration). -
Add 10
L of 100 M substrate to each well (Final conc: 20 M). -
Incubate at
for 30–60 minutes .
-
-
Signal Development:
-
Add 50
L of Developer Solution (Trypsin + optional Stop Reagent) to each well. -
Incubate at Room Temperature for 15–20 minutes .
-
-
Measurement:
-
Read fluorescence on a plate reader.
-
Excitation: 360 nm | Emission: 460 nm.[10]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Spontaneous hydrolysis or Trypsin contamination. | Ensure Substrate Stock is stored in anhydrous DMSO. Verify Trypsin is only added after the HDAC step. |
| Low Signal | Inefficient deacetylation of Class IIa enzymes. | Class IIa HDACs have low intrinsic activity. Ensure you are using the Tfa substrate, not the Ac substrate. Increase enzyme concentration or incubation time. |
| Inner Filter Effect | Compound precipitation or color interference. | Keep DMSO concentration < 2% in the final assay. Check solubility of test inhibitors. |
References
- Riester, D., et al. (2004). A High-Throughput Assay for Histone Deacetylase Inhibitors. Biochemical and Biophysical Research Communications.
-
Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences. (Mechanism of Class IIa activity on trifluoroacetylated lysines).[8]
Sources
- 1. Boc-Lys(Tfa)-AMC | CAS 97885-44-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Boc-Lys(Tfa)-AMC | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS: 97885-44-4 | CymitQuimica [cymitquimica.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
Methodological & Application
Application Note: High-Sensitivity Fluorogenic Assay for Class IIa HDACs using Boc-Lys(Tfa)-AMC
Abstract & Scientific Rationale
Histone Deacetylases (HDACs) are critical epigenetic regulators and validated drug targets.[1] However, standard fluorogenic substrates like Boc-Lys(Ac)-AMC function poorly with Class IIa HDACs (HDAC4, 5, 7, 9). These enzymes possess a specific tyrosine-to-histidine switch in their active site, rendering them catalytically inefficient toward standard acetylated lysine residues.
To overcome this, Boc-Lys(Tfa)-AMC utilizes a Trifluoroacetyl (Tfa) group. The Tfa group is an electron-withdrawing mimic of the acetyl group that is significantly more labile, allowing for the sensitive detection of the otherwise "weak" catalytic activity of Class IIa HDACs.
This protocol details a robust, two-step fluorogenic assay to quantify Class IIa HDAC activity and screen inhibitors.
Assay Principle
The assay relies on a specific two-step enzymatic cascade.[1][2] The HDAC enzyme does not directly generate fluorescence. Instead, it modifies the substrate to become a target for a secondary "Developer" enzyme (Trypsin).
-
Step 1 (Deacetylation): The HDAC enzyme removes the trifluoroacetyl (Tfa) group from the
-amino group of the lysine residue. This converts Boc-Lys(Tfa)-AMC into Boc-Lys-AMC. -
Step 2 (Development): A Developer solution containing Trypsin and a pan-HDAC inhibitor (e.g., Trichostatin A) is added.
Mechanism Visualization
Figure 1: Two-step enzymatic mechanism.[1] Fluorescence is strictly dependent on the initial de-trifluoroacetylation event.
Materials & Reagents
Reagents
| Component | Specification | Storage | Notes |
| Substrate | Boc-Lys(Tfa)-AMC | -20°C | Dissolve in DMSO to 10–50 mM stock.[4] |
| Enzyme | Recombinant HDAC4, 5, 7, 8, or 11 | -80°C | Avoid freeze-thaw cycles. Aliquot upon receipt. |
| Developer | Trypsin (TPCK Treated) | -20°C | Usually 1-5 mg/mL stock. |
| Stop Agent | Trichostatin A (TSA) | -20°C | 2 µM final conc. in Developer to stop HDAC activity. |
| Assay Buffer | Tris-based (See below) | 4°C | Freshly add reducing agents (TCEP/DTT). |
Equipment
-
Plate Reader: Capable of Fluorescence (Ex 350-360 nm / Em 450-460 nm).[3]
-
Plates: 96-well or 384-well Black flat-bottom polystyrene plates (Low binding recommended).
Detailed Protocol
Step 1: Buffer Preparation
Prepare the HDAC Assay Buffer fresh. BSA is critical to prevent enzyme loss to plasticware.
-
Base Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
. -
Additives (Add immediately before use):
-
0.5 mg/mL BSA (Bovine Serum Albumin).
-
1 mM TCEP or DTT (Reductant to maintain enzyme stability).
-
Step 2: Substrate & Compound Preparation
-
Substrate Working Solution: Dilute Boc-Lys(Tfa)-AMC stock into Assay Buffer.
-
Target Conc: The
for Tfa substrates is typically lower than Ac substrates. A final assay concentration of 10–20 µM is standard.
-
-
Inhibitor Dilution: If screening drugs, prepare 10x stocks in Assay Buffer (ensure final DMSO < 1%).
Step 3: Enzymatic Reaction (The "HDAC Step")
Volumes below are for a 96-well format (50 µL final reaction volume).
-
Add Inhibitor/Vehicle: Dispense 5 µL of test compound or solvent control (DMSO) to wells.
-
Add Enzyme: Dilute HDAC enzyme in Assay Buffer to optimal concentration (titrate beforehand, typically 0.5–5 ng/µL). Add 35 µL to wells.
-
Negative Control: Add 35 µL Assay Buffer (no enzyme).
-
-
Incubate: 5–10 minutes at Room Temp (allows inhibitor binding).
-
Start Reaction: Add 10 µL of Substrate Working Solution .
-
Incubation: Incubate at 37°C for 30–60 minutes .
Step 4: Development (The "Trypsin Step")
Prepare Developer Solution immediately before use:
-
Assay Buffer containing Trypsin (final conc.[2] ~0.05 mg/mL) and TSA (final conc. 2–10 µM).
-
Note: The TSA is crucial. It stops the HDAC reaction instantly so the Trypsin only reveals the product generated during the 30-60 min incubation.
-
-
Add Developer: Add 50 µL of Developer Solution to every well.
-
Incubate: 15–20 minutes at Room Temperature.
-
Signal Check: The signal usually plateaus after 15 mins as Trypsin rapidly cleaves the deacetylated substrate.
-
Step 5: Readout
Measure Fluorescence on a microplate reader.[1][3][8]
-
Excitation: 350–360 nm
-
Emission: 450–460 nm
-
Gain: Set optimal gain using the Positive Control wells (approx. 80% saturation).
Workflow Diagram
Figure 2: Pipetting workflow for standard 96-well plate format.
Data Analysis
Background Subtraction
Subtract the mean fluorescence of the No Enzyme Control (Background) from all data points.
Linearity Check
Ensure your assay is within the linear range. If the fluorescence signal is too high (>50,000 RFU or near detector saturation), dilute the enzyme in future runs.
Percent Inhibition Calculation
For inhibitor screening, calculate % Activity relative to the DMSO control (Max Signal):
Z' Factor (Quality Control)
To validate the plate quality for High-Throughput Screening (HTS):
- : Standard Deviation of Positive (Enzyme) and Negative (No Enzyme) controls.
- : Mean of Positive and Negative controls.
-
Target: Z' > 0.5 indicates a robust assay.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Trypsin cleaving protected substrate | Ensure Substrate quality (purity >98%). Reduce Trypsin concentration or incubation time. |
| Low Signal | Enzyme inactivity | Class IIa HDACs are fragile. Ensure fresh DTT/TCEP is in the buffer. Do not vortex enzyme vigorously. |
| Low Signal | Wrong Substrate | Verify you are using (Tfa) and not (Ac) . Class IIa HDACs will show negligible signal with (Ac). |
| Inconsistent Replicates | Pipetting error / Sticking | Use low-binding tips and plates. Ensure BSA (0.5 mg/mL) is in the buffer. |
| Interference | Compound autofluorescence | Check test compounds for fluorescence at 460 nm. |
References
-
Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences, 104(44), 17335–17340.
- Key Reference: Establishes the structural basis for why Class IIa HDACs require Trifluoroacetyl (Tfa)
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238–243.
- Context: Discusses substrate specificity profiling across HDAC isoforms.
-
BPS Bioscience. (n.d.). Fluorogenic HDAC Class IIa Assay Kit (Boc-Lys(Tfa)-AMC).
- Protocol Validation: Commercial validation of the Tfa substr
-
Cayman Chemical. (n.d.). Boc-Lys(Tfa)-AMC Product Insert.[9]
-
Chemical Data: Verification of excitation/emission spectra and solubility.[5]
-
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. netascientific.com [netascientific.com]
- 6. tebubio.com [tebubio.com]
- 7. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 9. zenodo.org [zenodo.org]
Application Note & Protocol: Optimizing Signal from 7-Amino-4-methylcoumarin (AMC)
<Step>
For Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist, Gemini
Introduction: The Utility of a Classic Blue Fluorophore
7-Amino-4-methylcoumarin (AMC) is a versatile and widely utilized fluorophore that emits in the blue region of the spectrum.[1][2] Belonging to the coumarin family of dyes, AMC serves as a cornerstone for the development of fluorogenic substrates, particularly in enzyme activity assays.[3][4] Its primary application lies in its use as a reporter molecule. When conjugated to a peptide or other substrate, its fluorescence is typically quenched. Enzymatic cleavage releases the free AMC molecule, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity.[5][6][7] This principle is fundamental to high-throughput screening and mechanistic studies of enzymes like proteases and caspases. Understanding the photophysical properties of AMC and the factors that influence its fluorescence is paramount to designing robust and sensitive assays.
Fundamental Photophysical Properties of Free AMC
The fluorescence of AMC is dictated by its ability to absorb light at a specific excitation wavelength and subsequently emit light at a longer wavelength. The key spectral characteristics are summarized below. It is important to note that these values can exhibit slight variations depending on the solvent, pH, and specific instrumentation used.
| Photophysical Property | Typical Value | Source(s) |
| Excitation Maximum (λex) | ~341-351 nm | [1][4][8] |
| Emission Maximum (λem) | ~430-441 nm | [1][4][5][8] |
| Commonly Used Wavelengths | Ex: 360-380 nm / Em: 440-460 nm | [9][10] |
| Molar Extinction Coefficient (ε) | ~17,800 - 19,000 M⁻¹cm⁻¹ (in EtOH/AMCA) | [10][11][12] |
| Stokes Shift | ~90-100 nm | |
| Quantum Yield (ΦF) | Solvent and structure dependent (can be ~0.26-0.83 for derivatives) | [13] |
The large Stokes shift (the difference between the excitation and emission maxima) is a highly advantageous feature of AMC, as it minimizes spectral overlap and reduces background interference, thereby enhancing the signal-to-noise ratio.
Critical Factors Influencing AMC Fluorescence
Achieving optimal results with AMC requires more than simply setting an instrument to the theoretical maxima. The local chemical environment profoundly impacts its fluorescence.
pH Sensitivity
The fluorescence of AMC is pH-dependent. At acidic pH (below ~5), the amino group can become protonated, which alters the electronic structure of the molecule and affects its fluorescence.[9] However, at or near physiological pH, the amine group is fully deprotonated, rendering its fluorescence spectrum largely independent of minor pH fluctuations in this range.[9]
-
Causality: This pH dependence is rooted in the electronic properties of the aromatic amine. Protonation changes the electron-donating character of the amino group, which is integral to the fluorophore's conjugated pi system responsible for its fluorescence.
-
Experimental Implication: It is crucial to perform assays in a well-buffered solution at a stable pH, typically between 7 and 9, to ensure consistent and maximal fluorescence from the liberated AMC.
Solvent Polarity
The polarity of the solvent can influence the spectral characteristics of AMC. While commonly used in aqueous buffers for biological assays, its properties are often characterized in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO). When moving from a nonpolar to a polar solvent, coumarin dyes often exhibit a red shift (a shift to longer wavelengths) in their emission spectra.
-
Causality: This phenomenon, known as solvatochromism, arises from the interaction between the solvent's dipole moment and the fluorophore's dipole moment, which is different in the ground and excited states.
-
Experimental Implication: Always perform spectral characterization and optimization in the final assay buffer. Relying on values determined in a different solvent may lead to suboptimal instrument settings.
Conjugation State (Quenching)
The principle behind most AMC-based assays is the quenching of its fluorescence when it is part of a larger substrate molecule (e.g., an amide-linked peptide). Upon enzymatic cleavage of the amide bond, the unquenched, highly fluorescent free AMC is released.[6][7]
-
Causality: The quenching mechanism in the conjugated state can be attributed to processes like Photoinduced Electron Transfer (PET), where the attached substrate alters the electronic dynamics of the coumarin core, providing a non-radiative pathway for the excited state to relax.
-
Experimental Implication: A low background fluorescence from the intact substrate is essential for a high signal-to-background ratio. Substrate purity and stability are therefore critical.
Protocol for Determining Optimal Wavelengths
While literature values provide an excellent starting point, empirical determination of the optimal excitation and emission wavelengths for your specific instrument and assay conditions is a critical validation step.
Workflow for Wavelength Optimization
Caption: Workflow for empirical determination of optimal instrument settings.
Step-by-Step Protocol: Spectral Scanning
This protocol is for users of a scanning spectrofluorometer.
-
Prepare Samples:
-
Prepare a 1 µM solution of free AMC standard in your final, complete assay buffer.
-
Prepare a "buffer blank" sample containing only the assay buffer.
-
-
Excitation Scan:
-
Set the emission monochromator to 440 nm.
-
Scan the excitation wavelengths from 300 nm to 400 nm.
-
Record the fluorescence intensity at each excitation wavelength for both the AMC sample and the buffer blank.
-
Subtract the blank spectrum from the AMC spectrum. The peak of this corrected spectrum is your optimal excitation wavelength (λex).
-
-
Emission Scan:
-
Set the excitation monochromator to the optimal λex determined in the previous step.
-
Scan the emission wavelengths from 400 nm to 550 nm.
-
Record the fluorescence intensity for both the AMC and blank samples.
-
Subtract the blank spectrum from the AMC spectrum. The peak of this corrected spectrum is your optimal emission wavelength (λem).
-
Application Protocol: Protease Assay Using a Fluorogenic Substrate
This protocol provides a general framework for measuring the activity of a protease (e.g., Trypsin) using a peptide-AMC substrate.
Principle of Detection
Caption: Enzymatic release of fluorescent AMC from a quenched substrate.
Experimental Method
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂).
-
Enzyme Stock: Prepare a concentrated stock of the protease in assay buffer. Store on ice.
-
Substrate Stock: Prepare a concentrated stock of the peptide-AMC substrate (e.g., 10 mM in DMSO).
-
AMC Standard: Prepare a stock solution of free AMC (e.g., 1 mM in DMSO) for generating a standard curve.
-
-
Standard Curve Generation:
-
Perform serial dilutions of the AMC standard stock into assay buffer in a 96-well plate to generate a range of concentrations (e.g., 0 µM to 25 µM).
-
Read the fluorescence of the plate using the pre-determined optimal excitation and emission wavelengths.
-
Plot fluorescence intensity vs. AMC concentration and fit to a linear regression. The slope of this line will be used to convert fluorescence units into moles of product formed.
-
-
Enzyme Activity Assay:
-
In a 96-well plate, add assay buffer to each well.
-
Add the desired amount of enzyme to the appropriate wells. Include "no-enzyme" controls.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the peptide-AMC substrate to all wells. The final substrate concentration should typically be at or near its Michaelis-Menten constant (Km) for accurate kinetic analysis.
-
Immediately place the plate in a kinetic plate reader set to the optimal wavelengths and temperature.
-
Measure fluorescence every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each sample, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).
-
Convert V₀ from RFU/min to moles/min using the slope from the AMC standard curve.
-
Enzyme activity can then be expressed in units such as nmol/min/mg of enzyme.
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Substrate degradation/hydrolysis; Impure substrate; Autofluorescence from sample/plate. | Use fresh, high-purity substrate; Run a "no-enzyme" control to subtract background; Test different types of microplates (e.g., black, non-binding). |
| Low Signal or Poor Sensitivity | Suboptimal wavelengths; Incorrect buffer pH; Low enzyme activity; Insufficient substrate. | Empirically determine optimal Ex/Em wavelengths[14]; Ensure buffer pH is >7.0; Increase enzyme concentration; Optimize substrate concentration. |
| Non-linear Reaction Progress | Substrate depletion; Enzyme instability; Product inhibition. | Use a lower enzyme concentration or monitor for a shorter duration; Check enzyme stability in the assay buffer; Analyze data from the initial linear phase only. |
References
-
Perucho, J., et al. (2015). Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. Amino Acids, 47(5), 995-1004. Available at: [Link]
-
FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved February 5, 2026, from [Link]
-
Keston, A. S., & Brandt, U. (1965). A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA). Analytical Biochemistry, 11, 1-5. Available at: [Link]
-
Shacter, E. (2000). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Free Radical Biology and Medicine, 29(S1), S100. Available at: [Link]
-
Molecular Devices. (n.d.). Application Note: Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer. Retrieved February 5, 2026, from [Link]
-
Anaspec. (n.d.). AMC [7-Amino-4-methylcoumarin]. Retrieved February 5, 2026, from [Link]
-
USF Health. (n.d.). Excitation and Emission Peaks. Retrieved February 5, 2026, from [Link]
-
Georg-August-Universität Göttingen. (2016). Protocol for Extracellular Enzyme Assays. Retrieved February 5, 2026, from [Link]
-
Dean, K. M., et al. (2016). The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. Biophysical Journal, 111(10), 2215-2226. Available at: [Link]
- Grbić, J., et al. (2013). Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates. Google Patents.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 4. AMC [7-Amino-4-methylcoumarin] [anaspec.com]
- 5. jasco.hu [jasco.hu]
- 6. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. bachem.com [bachem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A spectrophotometric method for determination of fluorophore-to-protein ratios in conjugates of the blue fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer [moleculardevices.com]
Preparation of Boc-Lys(Tfa)-AMC stock solution in DMSO
Technical Application Note: High-Integrity Preparation of Boc-Lys(Tfa)-AMC Stock Solutions
Executive Summary & Chemical Identity
Boc-Lys(Tfa)-AMC (tert-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-methylcoumarin) is a specialized fluorogenic substrate designed for the kinetic profiling of Histone Deacetylases (HDACs) , specifically Class IIa (HDAC4, 5, 7,[1] 9) and HDAC8.[1]
Unlike generic acetylated substrates, the trifluoroacetyl (Tfa) group probes the enzyme’s ability to process bulky or electronically distinct acyl groups.[1] The assay relies on a protease-coupled mechanism : the HDAC enzyme first removes the Tfa group, exposing the lysine side chain.[1] Subsequently, a developer protease (Trypsin) cleaves the C-terminal amide bond, releasing the fluorophore AMC.[1]
Critical Formulation Note: The integrity of this assay depends entirely on the stability of the stock solution. Moisture-induced hydrolysis or photochemical degradation of the AMC moiety will result in high background fluorescence (noise) and reduced dynamic range (
Physicochemical Properties
| Property | Specification |
| CAS Number | 97885-44-4 |
| Molecular Formula | |
| Molecular Weight | 499.49 g/mol |
| Solubility | Soluble in DMSO ( |
| Excitation / Emission | |
| Appearance | White to off-white powder |
Pre-Formulation Logic (The "Why")
Before beginning, understand the causality behind the reagent choices:
-
Anhydrous DMSO is Non-Negotiable: The amide linkage connecting the AMC fluorophore to the lysine is susceptible to spontaneous hydrolysis in the presence of water, especially during freeze-thaw cycles.[1] You must use DMSO with
water content.[1] -
Amber Glassware: AMC is photo-labile.[1] Prolonged exposure to ambient light can cause signal drift.[1] All stocks should be prepared in amber vials or tubes wrapped in foil.
-
Concentration Strategy: A 10 mM or 50 mM master stock is recommended.[1] This allows for a high dilution factor (typically 1:1000) into the aqueous assay buffer, keeping the final DMSO concentration
, which prevents solvent-induced enzyme inhibition.[1]
Protocol: Stock Solution Preparation
Materials Required
-
Dimethyl Sulfoxide (DMSO), Anhydrous (
99.9%, e.g., Sigma-Aldrich 276855)[1] -
Ultrasonic Water Bath (Optional, for stubborn particles)[1]
-
Amber Microcentrifuge Tubes (1.5 mL)
-
Desiccator[1]
Step-by-Step Methodology
Step 1: Equilibration Remove the Boc-Lys(Tfa)-AMC vial from -20°C storage.[1] Do not open yet. Place it in a desiccator and allow it to equilibrate to room temperature (approx. 30 mins).
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, instantly compromising purity.
Step 2: Calculation
Determine the volume of DMSO required to achieve a 10 mM stock solution.
Example: For 5 mg of substrate:
Step 3: Solubilization
-
Add the calculated volume of Anhydrous DMSO directly to the vial.[1]
-
Vortex vigorously for 30–60 seconds.
-
Inspect the solution against a light source.[1] It must be completely clear.
-
Troubleshooting: If particles remain, sonicate in a water bath for 5–10 seconds. Avoid prolonged sonication which generates heat.[1]
Step 4: Aliquoting & Storage
-
Immediately dispense the stock into small aliquots (e.g., 20–50
L) in amber tubes. -
Flash freeze in liquid nitrogen (optional but recommended) or place directly into -20°C or -80°C.
-
Limit Freeze-Thaws: Use a "single-use" strategy. Discard any aliquot that has been thawed more than twice.[1]
Visualization: Workflow & Mechanism
Figure 1: Preparation Workflow
This diagram illustrates the critical path to ensuring reagent stability.[1]
Caption: Critical workflow for Boc-Lys(Tfa)-AMC preparation emphasizing moisture control and light protection.
Figure 2: The Coupled Assay Mechanism
Understanding the two-step cleavage is vital for troubleshooting signal issues.[1]
Caption: The coupled enzymatic reaction. Fluorescence is only generated after successful completion of BOTH steps.
Quality Control & Validation
To validate the stock solution before committing to a high-throughput screen:
-
The "Developer Only" Control:
-
Mix 1
L of stock with buffer + Trypsin (Developer).[1] -
Result: Should show minimal fluorescence .
-
Why? Trypsin cannot cleave Boc-Lys(Tfa)-AMC because the Tfa group blocks the recognition site.[1] High fluorescence here indicates the stock has degraded (Tfa fell off) or contains free AMC impurities.[1]
-
-
The "Total Release" Control (Positive Control):
References
-
Wegener, D., et al. (2003).[1] Fluorogenic substrates for histone deacetylases. Analytical Biochemistry, 321(2), 202-208.[1] (Foundational text on HDAC fluorometric assays).
Sources
- 1. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
- 2. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
Precision Profiling: Optimization and Execution of Protease-Coupled Fluorogenic HDAC Activity Assays
Abstract
Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for oncology, neurodegeneration, and metabolic disorders.[1] While traditional radioactive assays offer sensitivity, they lack the throughput required for modern drug discovery.[1] This Application Note details the setup, optimization, and validation of a Protease-Coupled Fluorogenic Assay , a homogeneous, "mix-and-read" format ideal for High-Throughput Screening (HTS). By synthesizing field-proven methodologies with rigorous control systems, this guide addresses the specific challenges of kinetic linearity, signal stability, and the elimination of false positives caused by developer-interference.[1]
Assay Principle & Mechanism
The protease-coupled HDAC assay relies on a two-step enzymatic cascade.[2] Unlike direct activity assays, the signal generation here is indirect, requiring careful synchronization of two distinct enzymatic events.[1]
-
Deacetylation (The Target Reaction): The HDAC enzyme removes the acetyl group from the
-amino group of a fluorogenic substrate, typically Boc-Lys(Ac)-AMC .[2][3] The presence of the acetyl group sterically hinders proteolytic cleavage. -
Development (The Coupled Reaction): Once deacetylated, the substrate becomes sensitive to a developer protease (usually Trypsin).[1] The protease cleaves the amide bond between the lysine and the fluorophore (7-Amino-4-methylcoumarin, AMC ), releasing the fluorophore to generate a signal.[2][4]
Critical Mechanistic Insight: The developer protease must be present in excess to ensuring that the HDAC reaction is the rate-limiting step. If the protease is too slow, the assay measures protease activity rather than HDAC activity.
Mechanism Diagram
Figure 1: The two-step protease-coupled reaction cascade.[1] Step 1 is the rate-limiting deacetylation; Step 2 is the rapid proteolytic release of the fluorophore.
Materials & Reagents
Buffer Systems
Proper buffering is essential to maintain the activity of both the zinc-dependent HDACs and the serine protease developer.
-
HDAC Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl
.[1] -
Developer Solution: Trypsin (typically 1-2 mg/mL final concentration) in assay buffer.[1][4]
-
Stop Solution: The developer often acts as a stop solution if it contains a specific HDAC inhibitor (e.g., Trichostatin A) to freeze the deacetylation reaction during the read step.
Substrate Selection
-
Standard: Boc-Lys(Ac)-AMC (Km ~10-50
M for HDAC1/3/6).[1] -
Alternative: Boc-Lys(Tfa)-AMC (Trifluoroacetyl) is often used for Class IIa HDACs which have lower catalytic activity toward acetylated lysine.[1]
Optimization Strategy (The "Expertise" Phase)
Before screening compounds, you must define the "Linear Operating Range" of your specific enzyme lot.[1]
A. Enzyme Linearity & Titration
Perform a matrix titration of Enzyme Concentration vs. Time.[1]
-
Goal: Identify a concentration where signal increase is linear over the incubation period (usually 30-60 mins).
-
Guidance: Avoid >10-15% substrate conversion. High conversion rates cause "substrate depletion" artifacts, flattening the curve and masking inhibition.[1]
B. Substrate Km Determination
Determine the Michaelis-Menten constant (
-
Protocol: Titrate substrate (e.g., 0 to 200
M) with fixed enzyme. -
Why? Screening at
is the gold standard.[1]- : Assay is sensitive to competitive inhibitors but signal is low.[1]
- : Assay is insensitive to competitive inhibitors (false negatives).
C. Developer Optimization
Titrate the Trypsin concentration. You need the lowest concentration that achieves maximal cleavage of a deacetylated standard (Boc-Lys-AMC) within 10-15 minutes.[1] Excess trypsin can degrade the HDAC enzyme itself if not protected by specific inhibitors in the stop mix.
Step-by-Step Protocol
Experimental Workflow Diagram
Figure 2: Standard workflow for a 96-well or 384-well plate format.[1]
Detailed Steps
-
Preparation: Thaw all reagents on ice. Dilute HDAC enzyme to 2x the optimal concentration found in Optimization Step A.
-
Compound Addition: Add 10
L of test compound (diluted in buffer with <1% DMSO final) to the wells. Include "No Enzyme" (Background) and "No Inhibitor" (100% Activity) controls.[1] -
Enzyme Addition: Add 15
L of diluted HDAC enzyme. Pre-incubate for 10-15 minutes if studying slow-binding inhibitors.[1] -
Substrate Initiation: Start the reaction by adding 25
L of 2x Substrate solution.[1] -
Primary Incubation: Incubate at 37°C for 30–60 minutes (must be within the linear time range).
-
Development: Add 50
L of Developer Solution containing Trypsin and a potent HDAC inhibitor (e.g., 1 M TSA) to stop the HDAC reaction and release the fluorophore.[1] -
Secondary Incubation: Incubate at room temperature for 15 minutes.
-
Detection: Read fluorescence on a microplate reader (Ex: 350-360 nm, Em: 450-460 nm).
Data Analysis & Validation
Calculating % Inhibition
Assay Robustness (Z-Factor)
For HTS validation, calculate the Z-factor [1]. A value > 0.5 indicates a robust assay.[1][5][6]
Reference Values for Validation
Use these standard inhibitors to validate your assay setup. If your IC
| Inhibitor | Class Selectivity | Typical IC | Mechanism |
| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | 1 - 20 nM | Hydroxamic acid (Chelates Zn |
| SAHA (Vorinostat) | Pan-HDAC | 20 - 200 nM | Hydroxamic acid |
| MS-275 (Entinostat) | Class I Selective | 0.5 - 5 | Benzamide |
| TMP-269 | Class IIa Selective | < 200 nM (Class IIa) | Trifluoromethyloxadiazole |
Troubleshooting & Pitfalls
The "False Positive" Trap: Protease Inhibition
Problem: A compound appears to inhibit HDAC, but it is actually inhibiting the Trypsin developer. This prevents the fluorophore release, mimicking HDAC inhibition.[1] Solution (The Control Assay): Run a counter-screen where you incubate the compound with the deacetylated standard (Boc-Lys-AMC) and Trypsin.
-
If signal decreases: The compound inhibits Trypsin.[1] Discard or Flag.
-
If signal remains high: The compound is a true HDAC inhibitor.
Fluorescence Interference (Quenching/Autofluorescence)
Problem: Colored compounds absorb the excitation light (Inner Filter Effect) or emit their own fluorescence.[1] Solution:
-
Quenching: Spike free AMC into the well with the compound. If the signal is lower than AMC alone, the compound is a quencher.
-
Autofluorescence: Read the plate before adding the developer. High background indicates the compound is fluorescent.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening. [1]
-
Wegener, D., Wirsching, F., Riester, D., & Schwienhorst, A. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[1][3][8] Chemistry & Biology.
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases.[1] Nature Chemical Biology.[1]
-
Cayman Chemical. HDAC Fluorometric Activity Assay Kit Protocol. Product Manual.
Sources
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Kinetics: Determining Km and Vmax for Class IIa HDACs using Boc-Lys(Tfa)-AMC
Introduction: The Class IIa Specificity Challenge
Histone Deacetylases (HDACs) are critical epigenetic regulators and prime targets in oncology and neurodegenerative drug discovery. However, characterizing Class IIa HDACs (HDAC4, 5, 7, 9) presents a unique biochemical challenge. Unlike Class I HDACs, Class IIa enzymes possess a specific active site mutation where a catalytic tyrosine is replaced by histidine.[1] This substitution drastically reduces their catalytic efficiency toward natural acetylated lysine substrates.
To overcome this, we utilize Boc-Lys(Tfa)-AMC , a fluorogenic substrate containing a trifluoroacetyl (Tfa) group. The electron-withdrawing fluorine atoms destabilize the amide bond, compensating for the lower catalytic activity of Class IIa HDACs and allowing for robust kinetic profiling.
This guide details the rigorous determination of Michaelis-Menten constants (
Assay Principle
The assay relies on a two-step enzymatic cascade.[2][3] The fluorescence of the AMC (7-amino-4-methylcoumarin) fluorophore is quenched when amide-bonded to the lysine.
-
Deacetylation (Step 1): The HDAC enzyme removes the trifluoroacetyl group from the
-amino group of the lysine residue. -
Development (Step 2): A "Developer" solution containing Trypsin and a potent HDAC inhibitor (e.g., Trichostatin A) is added. Trypsin recognizes the unprotected lysine and cleaves the amide bond, releasing free AMC.
-
Detection: Free AMC is quantified via fluorescence (Ex 350-380 nm / Em 440-460 nm).[4]
Figure 1: Reaction Mechanism
Caption: Two-step fluorogenic assay mechanism. Step 1 is the rate-limiting enzymatic reaction of interest.
Materials & Reagents
| Component | Specification | Notes |
| Substrate | Boc-Lys(Tfa)-AMC | Stock: 50 mM in DMSO. Store at -20°C. |
| Enzyme | Recombinant HDAC (e.g., HDAC4, 5, 7) | Aliquot to avoid freeze-thaw cycles. |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2 | Add 0.5 mg/mL BSA fresh before use to prevent enzyme adsorption. |
| Developer | Trypsin (10 mg/mL stock) + 2 | TSA stops the HDAC reaction; Trypsin releases the signal. |
| Standard | 7-Amino-4-methylcoumarin (AMC) | For generating a standard curve.[2] |
| Plate | 96-well or 384-well Black, Flat-bottom | Black plates minimize background scattering. |
Experimental Protocol
Phase 1: Enzyme Optimization (Linearity Check)
Goal: Determine the optimal enzyme concentration and incubation time where the reaction velocity is constant (initial velocity conditions).
-
Preparation: Dilute HDAC enzyme in Assay Buffer to 2x the desired final concentrations (e.g., range 0.5 nM to 50 nM).
-
Substrate: Prepare 2x Substrate solution (fixed concentration, e.g., 50
M) in Assay Buffer. -
Reaction:
-
Add 25
L of 2x Enzyme to wells. -
Add 25
L of 2x Substrate to start reaction. -
Incubate at 30°C or 37°C for varying times (15, 30, 45, 60 min).
-
-
Termination: Add 50
L of Developer Solution. Incubate 15 min at room temperature. -
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
-
Analysis: Plot RFU vs. Time. Select an enzyme concentration and time point that falls within the linear portion of the curve (typically <10% substrate conversion).
Phase 2: and Determination
Goal: Measure initial velocities (
-
Substrate Serial Dilution:
-
Prepare a 2x stock of Boc-Lys(Tfa)-AMC at the highest concentration (e.g., 400
M, for a final of 200 M). -
Perform 1:2 serial dilutions in Assay Buffer down to ~0.5
M. Include a 0 M blank.
-
-
Enzyme Prep: Dilute HDAC to the optimal 2x concentration determined in Phase 1.
-
Assay Setup:
-
Sample Wells: 25
L 2x Enzyme + 25 L 2x Substrate dilution series. -
Blank Wells: 25
L Assay Buffer + 25 L 2x Substrate dilution series (Controls for non-enzymatic hydrolysis).
-
-
Incubation: Incubate for the fixed time determined in Phase 1 (e.g., 30 min) at 37°C.
-
Development: Add 50
L Developer Solution. Incubate 15 min at RT. -
AMC Standard Curve: In parallel, run a standard curve of free AMC (0 - 10
M) to convert RFU to M product.
Figure 2: Kinetic Workflow
Caption: Step-by-step workflow for kinetic parameter determination.
Data Analysis & Calculation
Convert RFU to Concentration
Use the slope of the AMC Standard Curve to convert raw RFU values into micromolar (
Calculate Initial Velocity ( )
Divide the product concentration by the incubation time (Step 1 time only).
Michaelis-Menten Fitting
Plot
-
(Michaelis Constant): The substrate concentration at half
. Indicates affinity (lower = higher affinity). For Boc-Lys(Tfa)-AMC and HDAC Class IIa, typical values range from 10 to 100 M depending on the specific isoform. - : The maximum reaction velocity at saturating substrate.
Troubleshooting & Expert Tips
| Issue | Possible Cause | Solution |
| High Background | Substrate instability or Trypsin activity | Ensure Substrate blanks are subtracted. Check if Trypsin is cleaving the Tfa-protected substrate (rare but possible if Tfa group is labile). |
| Low Signal | Inactive Enzyme or "Inner Filter Effect" | Class IIa HDACs are notoriously slow; ensure you are using the Tfa substrate, not Acetyl. At very high substrate conc (>200 |
| Non-Linear Rates | Substrate Depletion | Ensure <10% of substrate is consumed during the reaction. Reduce enzyme concentration or incubation time. |
| Variable Replicates | Pipetting error or DMSO effect | Keep final DMSO concentration constant (<1%) across all wells. DMSO can inhibit HDACs. |
References
-
Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences.
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.
-
Riester, D., et al. (2004). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Biochemical and Biophysical Research Communications.
-
Schumpelick, H., et al. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Exploration of Targeted Anti-tumor Therapy.
Sources
High-throughput screening protocols using Boc-Lys(Tfa)-AMC
Application Note: High-Throughput Screening of Class IIa HDACs using Boc-Lys(Tfa)-AMC
Executive Summary & Scientific Rationale
The histone deacetylase (HDAC) superfamily is a critical target class in oncology, immunology, and neurology.[1][2] However, screening for Class IIa HDACs (HDAC4, 5, 7, 9) presents a unique biochemical challenge.[1][2] Unlike Class I HDACs (HDAC1, 2, 3), Class IIa isozymes possess a tyrosine-to-histidine mutation in the catalytic site, rendering them catalytically inefficient toward standard acetylated lysine substrates (e.g., Boc-Lys(Ac)-AMC).[1]
Boc-Lys(Tfa)-AMC (t-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-Methylcoumarin) is the specialized substrate required to overcome this kinetic barrier.[1] The electron-withdrawing trifluoroacetyl (Tfa) group destabilizes the amide bond, allowing the catalytically "weak" Class IIa HDACs to hydrolyze the substrate with sufficient turnover for high-throughput screening (HTS).[1]
This guide details the development of a robust, self-validating HTS protocol for Class IIa HDACs, emphasizing the "Two-Step" protease-coupled mechanism and critical counter-screens to eliminate false positives.
Assay Principle: The Two-Step Mechanism
The assay relies on a coupled enzymatic reaction.[2][3] The fluorescence signal is not generated by the HDAC reaction directly but requires a secondary "developer" step.[2]
-
Deacetylation (The Target Reaction): The HDAC enzyme removes the trifluoroacetyl group from the
-amino group of the lysine residue. This converts Boc-Lys(Tfa)-AMC into Boc-Lys-AMC .[1] -
Development (The Readout Reaction): Trypsin (added in the developer solution) recognizes the free lysine residue of Boc-Lys-AMC . It cleaves the amide bond between the lysine and the coumarin, releasing the fluorophore 7-Amino-4-methylcoumarin (AMC) .[1][3][4][5]
Figure 1: The two-step protease-coupled reaction mechanism.[1] Fluorescence is only released after sequential deacetylation and proteolytic cleavage.[1]
Experimental Protocol
Reagent Preparation
| Component | Stock Concentration | Solvent | Storage | Notes |
| Boc-Lys(Tfa)-AMC | 50 mM | DMSO | -20°C | Protect from light.[1] Stable for >6 months. |
| HDAC Assay Buffer | 1X | Water | 4°C | 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1][2] Add 0.5 mg/mL BSA fresh. |
| Developer Solution | 2X | Buffer | -20°C | 2 mg/mL Trypsin + 2 µM Trichostatin A (TSA) or SAHA.[1] |
| Inhibitor Controls | 10 mM | DMSO | -20°C | Class IIa selective (e.g., TMP195) and Pan-HDAC (SAHA).[1] |
Scientific Insight - The Developer Stop: The Developer Solution must contain a potent HDAC inhibitor (like TSA or SAHA). This stops the HDAC reaction at the precise moment the developer is added, ensuring that the readout reflects the activity only during the defined incubation period.[1][2]
Enzyme Linearity & Km Determination (Assay Optimization)
Before HTS, you must define the linear range for your specific batch of enzyme.[1][2]
-
Enzyme Titration: Prepare a serial dilution of Class IIa HDAC (e.g., 0.1 nM to 100 nM).[1][2] Incubate with 20 µM substrate for 60 mins. Plot RFU vs. [Enzyme]. Select a concentration on the linear slope (typically providing signal:background > 5).[1][2]
-
Km Determination: Fix enzyme concentration. Titrate Substrate (0 - 200 µM).[1] Fit to Michaelis-Menten kinetics.[1][7]
High-Throughput Screening Workflow (384-well Plate)
Plate Type: Black, low-binding, flat-bottom 384-well microplates (e.g., Corning 3575).[1]
Step-by-Step Procedure:
-
Compound Addition:
-
Dispense 100 nL of test compounds (in DMSO) into assay wells.
-
Include High Controls (DMSO only) and Low Controls (Reference Inhibitor, e.g., 10 µM SAHA).
-
-
Enzyme Dispense:
-
Substrate Initiation:
-
Add 10 µL of 20 µM Boc-Lys(Tfa)-AMC (Final assay conc: 10 µM).
-
Reaction: Incubate for 60 minutes at RT (or 37°C, depending on optimization).
-
-
Development:
-
Detection:
-
Read Fluorescence: Ex 360 nm / Em 460 nm .
-
Figure 2: Standardized HTS workflow for 384-well microplates.
Data Analysis & Validation
Z-Factor Calculation
For HTS validation, calculate the Z' factor using the High Controls (HC, DMSO) and Low Controls (LC, Inhibitor):
Calculating % Inhibition
[1]Troubleshooting & Counter-Screens (Self-Validating Systems)
A major pitfall in protease-coupled assays is false positives caused by compounds that inhibit Trypsin rather than the HDAC.[1] If Trypsin is inhibited, the fluorophore is never released, mimicking HDAC inhibition.[1][2]
The "Trypsin Check" Protocol: To validate hits, run a counter-screen:
-
Incubate Boc-Lys-AMC (the deacetylated intermediate, commercially available) with the test compound.[1]
-
Result: If fluorescence is reduced compared to DMSO control, the compound is a Trypsin inhibitor and should be flagged as a false positive.[1][2]
| Issue | Probable Cause | Solution |
| High Background | Substrate degradation | Store substrate at -20°C; protect from light.[1] |
| Low Signal | Inactive Enzyme or Trypsin | Verify Trypsin activity using a standard peptide substrate.[1][2] Ensure pH is > 7.[1][2]4. |
| Non-Linear Kinetics | Substrate Depletion | Reduce enzyme concentration or incubation time.[1][2] Ensure <10% substrate conversion.[1][2] |
| Signal Drift | Temperature fluctuation | Equilibrate all reagents to RT before plating.[1][2] |
References
-
Wegener, D., et al. (2003).[1][2][10] "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening."[1][6][10] Chemistry & Biology, 10(1), 61-68.[1][2]
-
Lahm, A., et al. (2007).[1][2] "Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases." Proceedings of the National Academy of Sciences, 104(44), 17335-17340.[1][2] [1]
-
Bradner, J. E., et al. (2010).[1][2] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6(3), 238-243.[1][2]
-
Cayman Chemical. (n.d.).[1][2] "HDAC Fluorometric Activity Assay Kit Protocol." Cayman Chemical Product Support.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. netascientific.com [netascientific.com]
- 5. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal in Boc-Lys(Tfa)-AMC assays
Ticket ID: T-HDAC-TFA-001 Subject: Low or No Fluorescence Signal in Fluorogenic Deacetylase Assays Assigned Specialist: Senior Application Scientist, Enzymology Division
Diagnostic Triage: The "Emergency Room"
Before optimizing, we must distinguish between Catastrophic Failure (Zero Signal) and Kinetic Inefficiency (Low Signal).
| Symptom | Immediate Suspects | First Action |
| Zero Signal (Flatline) | 1. Missing Developer (Trypsin)2. Wrong Filters (Ex/Em)3. Enzyme Incompatibility (Tfa vs. Ac) | Add 1 µM free AMC standard to a well.[1] If it fluoresces, your reader is fine; the chemistry failed. |
| Low Signal / Slow Drift | 1. pH Mismatch (Acidic Read)2. Substrate Concentration < | Check the pH of the final well.[1] It must be > 7.5 (optimally ~8.0–8.[1]5) for AMC to fluoresce.[1][2][3][4] |
| High Background | 1. Substrate Decomposition2. Autofluorescence of Inhibitors | Run a "No Enzyme" control. If high, your substrate stock is degraded.[1] |
The Mechanism: Why This Assay Fails
To troubleshoot, you must understand that this is a coupled, two-step reaction . A failure in either step results in zero signal.[1][5]
The Reaction Pathway[1]
-
Deacetylation (The Rate-Limiting Step): The HDAC enzyme removes the trifluoroacetyl (Tfa) group from the Lysine.[1]
-
Development (The Reporting Step): Trypsin (in the developer solution) recognizes the unprotected Lysine and cleaves the amide bond, releasing the fluorophore (AMC).[1]
Critical Constraint: Trypsin cannot cleave Boc-Lys(Tfa)-AMC. It can only cleave Boc-Lys-AMC (the deacetylated product). Therefore, adding more developer will not fix a failed deacetylation step.[1]
Figure 1: The two-step dependency of the Boc-Lys(Tfa)-AMC assay. Note that the Developer (Step 2) is chemically blind to the substrate until Step 1 is complete.[1]
Deep Dive Troubleshooting
Issue A: Enzyme Specificity (The "Tfa" Trap)
The Problem: You are using Boc-Lys(Tfa )-AMC, but your enzyme might prefer Boc-Lys(Ac )-AMC.
-
Scientific Insight: The trifluoroacetyl (Tfa) group is electron-withdrawing and bulkier than a standard acetyl group.[1]
-
Class I HDACs (HDAC1, 2, 3): Generally prefer Acetyl (Ac) groups. They turn over Tfa substrates very slowly, leading to low signal.[1]
-
Class IIa HDACs (HDAC4, 5, 7, 9): These have negligible activity on standard Acetyl-Lysine but often show higher activity against Tfa-Lysine due to the specific electronics of their catalytic pocket [1].
-
Sirtuins: Some Sirtuins handle Tfa, but they are NAD+-dependent. Did you add the cofactor NAD+?
-
Solution:
-
If working with Class I HDACs, switch to Boc-Lys(Ac)-AMC .
-
If working with Sirtuins, ensure 500 µM NAD+ is in the buffer.[1]
Issue B: The pH / Fluorescence Trap
The Problem: AMC (7-Amino-4-methylcoumarin) is a pH-sensitive fluorophore.[6]
-
Mechanism: The hydroxyl/amine group on the coumarin ring has a pKa of approximately 7.8 [2].[1]
-
Common Error: Many HDAC reactions run at pH 7.0–7.[1]4. If you read immediately without a basic developer stop solution, you are suppressing 50–80% of your signal.[1]
Solution: Ensure your Developer/Stop solution contains Tris or HEPES buffered to pH 8.0 or higher.[1]
Issue C: Developer (Trypsin) Inactivity
The Problem: The HDAC worked, but the Trypsin didn't release the signal.
-
Cause: Trypsin is a serine protease.[1] It is inhibited by:
-
PMSF or AEBSF (often present in nuclear extract preparations).
-
High concentrations of chelators (EDTA) if the Trypsin source is metal-dependent (though bovine trypsin is robust, stability varies).
-
"Stop" solutions that are too harsh (e.g., extremely low pH acid stops will kill Trypsin activity).
-
Validation Experiment: Incubate Boc-Lys-AMC (the non-Tfa, deacetylated standard) with your developer.
-
If No Fluorescence : Your developer is dead or inhibited.[1]
-
If High Fluorescence : Your developer is fine; the issue is the HDAC step.
Troubleshooting Decision Tree
Use this logic flow to isolate the variable.
Figure 2: Step-by-step isolation of the failure point.
Frequently Asked Questions (FAQs)
Q: Can I use a kinetic read (continuous) instead of an endpoint read? A: Generally, no . Because Trypsin degrades the HDAC enzyme (it's a protease!), you usually cannot mix them.[1] You must run the HDAC reaction first, then stop it and add Trypsin.[1] Exception: If you use a specific Trypsin concentration and an HDAC that is resistant to digestion, or if you use a developer that is compatible, it is possible, but endpoint assays are the gold standard for this substrate [3].[1]
Q: My "No Enzyme" control has high fluorescence. Why? A: This indicates substrate degradation .[1] Boc-Lys(Tfa)-AMC is relatively stable, but if stored in DMSO with water content >0.1% or subjected to multiple freeze-thaw cycles, the amide bond can hydrolyze spontaneously. Always store stock solutions at -20°C or -80°C in varying aliquots.
Q: I am screening inhibitors. The IC50 values seem wrong. A: Check for Auto-fluorescence or Quenching .[1] Many small molecule drugs fluoresce in the blue/green spectrum.[1]
-
Control: Add free AMC to your inhibitor at the highest concentration used.[1] If the signal drops compared to AMC alone, your drug is quenching the signal (Inner Filter Effect).[1]
Q: What is the optimal excitation/emission for AMC? A:
-
Excitation: 350–360 nm (UV/Blue)
-
Emission: 440–460 nm (Blue)[3]
-
Note: Do not use filters designed for GFP (Ex 488), as they will miss the AMC peak entirely.[1]
References
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6(3), 238–243. Link
-
AAT Bioquest. (n.d.).[1] AMC (7-Amino-4-methylcoumarin) Spectrum and Properties.[2][3][6][7][8] AAT Bioquest Spectrum Viewer. Link
-
Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[3] Chemistry & Biology, 10(1), 61-68.[3] Link
-
Cayman Chemical. (n.d.).[1] HDAC Fluorometric Activity Assay Kit Protocol. Cayman Chemical Product Support. Link
Sources
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trypsin Concentration for AMC Release
Topic: Kinetic Optimization of Trypsin Activity using Fluorogenic AMC Substrates Audience: Assay Development Scientists & Biochemists Content ID: TS-TRYP-AMC-001
Core Concept & Reaction Mechanics
The optimization of trypsin concentration is the single most critical variable in developing a robust high-throughput screening (HTS) or kinetic assay. This assay relies on the specific cleavage of a peptide-AMC conjugate (e.g., Z-Arg-Arg-AMC ).
The Mechanism: Trypsin (Serine Protease) hydrolyzes the peptide bond at the C-terminus of Arginine or Lysine. This cleavage releases the fluorophore 7-Amino-4-methylcoumarin (AMC) .[1]
-
Bound State: Low fluorescence (Quenched).
-
Free State: High fluorescence (Ex ~360-380 nm / Em ~440-460 nm).
Assay Workflow Visualization
The following diagram illustrates the critical path from reagent preparation to data acquisition.
Figure 1: Standard workflow for fluorogenic trypsin activity assays. Note the use of black plates to minimize background scattering.
Experimental Protocol: The Self-Validating System
To determine the optimal trypsin concentration, you must perform an Enzyme Titration (Matrix) experiment. This protocol ensures you operate within the "Initial Rate" (
Reagents & Setup
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM
, 150 mM NaCl. -
Substrate: Z-Arg-Arg-AMC (10 mM stock in DMSO). Dilute to working concentration (e.g., 50 µM).
-
Enzyme: TPCK-treated Trypsin (to inhibit chymotrypsin activity).[2]
Step-by-Step Optimization Protocol
-
Prepare Enzyme Dilutions: Prepare a 2-fold serial dilution of trypsin in Assay Buffer. Range: 0.5 nM to 100 nM (final well concentration).
-
Plate Setup:
-
Columns 1-10: Trypsin Dilutions (High to Low).
-
Column 11 (Substrate Blank): Buffer + Substrate (No Enzyme). Controls for substrate autolysis/background.
-
Column 12 (AMC Standard): Free AMC fluorophore (0.1–10 µM). Required for converting RFU to molar activity.
-
-
Initiation: Add substrate to all wells simultaneously.
-
Detection: Measure fluorescence kinetically every 30–60 seconds for 20–30 minutes at 37°C.
-
Excitation: 360 nm (Bandwidth 9 nm)
-
Emission: 460 nm (Bandwidth 20 nm)
-
Data Analysis & Interpretation
How to Select the Optimal Concentration
You are looking for the Linear Dynamic Range . Plot the Initial Velocity (
| Observation | Diagnosis | Action |
| Linear ( | Ideal Range. The rate is limited only by enzyme availability. | Select a concentration in the middle of this range. |
| Plateau / Hook Effect | Substrate Depletion or Inner Filter Effect. The reaction is too fast; substrate is consumed before measurement stabilizes, or high protein absorbs excitation light. | Dilute enzyme further.[2][4] |
| Low Signal / Noise | Below Limit of Detection (LOD). Signal indistinguishable from background. | Increase enzyme or gain setting. |
The "Inner Filter Effect" (IFE) Warning
A common error in trypsin optimization is using enzyme or substrate concentrations that are too high.
-
The Issue: High concentrations of protein or substrate can absorb the excitation light (360 nm) before it excites the fluorophore, or re-absorb the emitted light (460 nm) [5][9].
-
The Symptom: The standard curve bends downwards at high concentrations, mimicking enzyme saturation.
-
The Fix: If your linearity breaks at high
but the substrate is not depleted, you are likely seeing IFE. Dilute your reagents.[4]
Troubleshooting Guide (FAQ)
Q1: My fluorescence signal is extremely low, even at high enzyme concentrations.
Possible Causes:
-
pH Mismatch: Is your buffer pH < 7.0? The AMC fluorophore has a pKa ~7.5. In acidic conditions, the protonated form is non-fluorescent [14].
-
Fix: Adjust buffer to pH 8.0–8.5.
-
-
Quenching: Are you using a buffer with high absorbance components (e.g., phenol red)?
-
Fix: Use clear buffers (PBS, Tris, HEPES).
-
-
Filter Mismatch: Check your plate reader. Using DAPI filters (Ex 350 / Em 460) usually works, but GFP filters (Ex 485) will yield zero signal [19].
Q2: The reaction rate slows down rapidly after 5 minutes.
Possible Causes:
-
Substrate Depletion: You have converted >10% of the substrate.
-
Fix: Lower the enzyme concentration so the reaction remains linear for at least 15–20 minutes.
-
-
Trypsin Autolysis: The enzyme is digesting itself.
-
Fix: Ensure 1–10 mM
is present in the buffer [4].
-
Q3: I see high background fluorescence in my "No Enzyme" control.
Possible Causes:
-
Free AMC Contamination: Your substrate stock may have degraded.
-
Fix: Check purity via HPLC or purchase fresh substrate. Store stocks at -20°C, desiccated.
-
-
Plasticware: Some clear polystyrene plates autofluoresce.
-
Fix: Use black, flat-bottom assay plates intended for fluorescence.
-
Decision Logic for Troubleshooting
Use this logic flow to diagnose non-linear kinetics or poor signal quality.
Figure 2: Diagnostic decision tree for common kinetic assay failures.
References
-
Nickerson, J. L., et al. (2022). Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis. Journal of Proteome Research. Retrieved from [Link]
-
Analytical Chemistry. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance. Retrieved from [Link]
-
MDPI. (2022). Maximizing Cumulative Trypsin Activity with Calcium. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence intensity as a function of time of released AMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
PubMed. (2022).[3][5] Inner Filter Effect Correction for Fluorescence Measurements in Microplates. Retrieved from [Link]
-
ACS Omega. (2020). Kinetic Studies of the Effect of pH on Trypsin-Catalyzed Hydrolysis. Retrieved from [Link]
-
LabBot. (2024). What is the Inner Filter Effect? Retrieved from [Link]
-
Reddit (r/Mcat). (2019). AAMC FL 2 C/P Concept Clarification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Variables that Influence Fluorescence Measurements. Retrieved from [Link]
-
HORIBA. (n.d.).[6] How Inner-Filter Effects (IFE) can affect your fluorescence measurements. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
eScholarship. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins. Retrieved from [Link]
-
Analytical Chemistry. (2022).[5][7] Inner Filter Effect Correction for Fluorescence Measurements. Retrieved from [Link]
-
NIGHTSEA. (n.d.). Fluorescence Excitation and Emission - Maxima vs Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Ca2+ on catalytic activity and conformation of trypsin. Retrieved from [Link]
Sources
- 1. Z-Arg-Arg-AMC (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Maximizing Cumulative Trypsin Activity with Calcium at Elevated Temperature for Enhanced Bottom-Up Proteome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Improving solubility of Boc-Lys(Tfa)-AMC in aqueous buffers
Technical Support Center: Optimizing Solubility & Assay Performance for Boc-Lys(Tfa)-AMC
Subject: Troubleshooting Guide for Hydrophobic Fluorogenic Substrates Product Focus: Boc-Lys(Tfa)-AMC (CAS: 97885-44-4) Application: Histone Deacetylase (HDAC) Activity Assays (specifically Class IIa HDACs like HDAC4, 5, 7, and 8)[1][2]
Executive Summary: The "Hydrophobic Sandwich" Problem
As a Senior Application Scientist, I frequently see researchers struggle with Boc-Lys(Tfa)-AMC . The core issue lies in its chemical structure. You are dealing with a "hydrophobic sandwich":
-
N-terminus: The tert-butyloxycarbonyl (Boc ) group is non-polar.[1][2]
-
Side-chain: The trifluoroacetyl (Tfa ) group is highly electron-withdrawing and lipophilic due to the fluorine atoms.[1][2]
-
C-terminus: The AMC fluorophore is an aromatic ring system with limited water solubility.[1][2]
This molecule is thermodynamically unstable in pure aqueous buffers. It effectively "hates" water.[1] If you attempt to dissolve it directly in buffer, or if you dilute it too rapidly from a stock solution, it will form micro-aggregates. These aggregates scatter light (causing turbidity), reduce the effective substrate concentration (
This guide provides a self-validating protocol to solubilize this substrate and maintain it in solution during your enzymatic assays.
Module 1: Stock Solution Preparation (The Golden Rules)
Do not attempt to dissolve the powder directly in aqueous buffer (PBS, Tris, HEPES). It will not dissolve.
Protocol 1: Creating a Stable Master Stock[1][2]
-
Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2] DMSO is preferred for biological compatibility, but DMF offers slightly higher solubility limits.
-
Concentration: Prepare a high-concentration Master Stock (10 mM – 50 mM). High concentrations in organic solvent are more stable than low concentrations because they minimize the surface area-to-volume ratio susceptible to hydrolysis from trace moisture.[1][2]
-
Storage: Aliquot immediately into light-tight (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles (limit to <3).
Solubility Data Table
| Solvent | Solubility Limit | Recommended Stock Conc.[1][3][4] | Stability (-20°C) |
| DMSO | ~25 mg/mL (~50 mM) | 10 - 20 mM | > 6 months |
| DMF | ~30 mg/mL (~60 mM) | 10 - 50 mM | > 6 months |
| Ethanol | < 3 mg/mL | Not Recommended | Poor |
| Water/PBS | < 0.1 mg/mL | Do Not Use | N/A |
Module 2: The "Step-Down" Dilution Strategy
The most common failure point is the "Crash-Out" phenomenon: dumping a high-concentration DMSO stock directly into a static aqueous buffer.[1][2] This creates a local zone of supersaturation where the substrate precipitates before it can disperse.
Protocol 2: Preventing Precipitation
To achieve a working concentration (typically 20–50 µM), follow this workflow:
-
Prepare Assay Buffer with Surfactant: Your aqueous buffer must contain a non-ionic detergent.[1][2]
-
Intermediate Dilution (Optional but Recommended):
-
Dilute your 10 mM Master Stock 1:10 in pure DMSO to create a 1 mM Secondary Stock.[1]
-
-
Rapid Dispersion:
-
Add the Secondary Stock to the Assay Buffer while vortexing or rapidly pipetting.
-
Target Final DMSO: Keep final DMSO concentration < 1% (v/v) to avoid inhibiting the HDAC enzyme, although many HDACs tolerate up to 5% [1].
-
Figure 1: The Solubilization Workflow.[1][2] Critical step is the rapid dispersion into surfactant-containing buffer to prevent aggregation.[1][2]
Module 3: The Assay Mechanism (Critical Context)
A frequent user error is assuming Boc-Lys(Tfa)-AMC is a direct substrate that fluoresces upon cleavage by HDAC.[1][2] It is not.
This is a Protease-Coupled Assay .
-
Step 1 (Deacetylation): HDAC removes the Tfa group.[1] The product is Boc-Lys-AMC (non-fluorescent).[1][2]
-
Step 2 (Development): A "Developer" solution (usually Trypsin) is added.[1][2][3][5] Trypsin recognizes the basic Lysine residue (now exposed) and cleaves the amide bond between Lys and AMC.
-
Step 3 (Detection): Free AMC is released and fluoresces (Ex 350-360 nm / Em 450-460 nm).[1][2]
If your solubility is perfect but you have no signal, you are likely missing the Developer step or the Trypsin is inhibited by protease inhibitors in your lysate.
Figure 2: The Coupled Assay Mechanism. Fluorescence is only generated after the second enzymatic step (Trypsin cleavage).
Module 4: Troubleshooting & FAQs
Q1: My wells are cloudy immediately after adding the substrate.
Diagnosis: The substrate has precipitated ("crashed out"). Solution:
-
Ensure your assay buffer contains 0.01% Triton X-100 or 0.05% Tween-20 .[1][2]
-
Check your final DMSO concentration.[1][3] If it is < 0.5%, the substrate may not have enough organic character to stay in solution before micelle encapsulation. Aim for 1% DMSO final concentration.
-
Use the "Step-Down" dilution method (Module 2).[1][2] Do not pipette 100% DMSO stock directly into cold buffer.
Q2: I have high background fluorescence in my blank (No Enzyme) wells.
Diagnosis: Autofluorescence or degradation. Solution:
-
Purity Check: Free AMC might be present in the stock. Check the purity of your Boc-Lys(Tfa)-AMC.[1][2][6][7]
-
Inner Filter Effect: If the substrate precipitated, the turbidity scatters light, which the plate reader may misinterpret as absorbance or background noise. Spin down the plate (2 min at 1000 x g) and measure again. If signal drops, it was precipitation.[1]
Q3: I see no signal even with active HDAC enzyme.
Diagnosis: Coupled-assay failure. Solution:
-
Developer Check: Did you add the Trypsin/Developer solution?
-
Inhibitor Carryover: If you are using cell lysates, did you add protease inhibitors (like PMSF or Aprotinin) to the lysis buffer? These will kill the Trypsin developer. You must use a lysis buffer without serine protease inhibitors, or remove them via dialysis before the assay.
Q4: Can I use BSA to improve solubility?
Answer: Yes. Adding 0.1 mg/mL BSA (Bovine Serum Albumin) to the buffer acts as a carrier protein. The hydrophobic substrate binds loosely to the BSA, preventing aggregation while remaining accessible to the enzyme. This is often safer than high detergent concentrations for sensitive enzymes [2].[1]
References
-
Assay Guidance Manual (NIH).
-
MedChemExpress.Boc-Lys(Ac)-AMC Technical Data & Solubility Protocol. (Analogous solubility properties to Tfa variant).
-
Cayman Chemical.Boc-Lys(Ac)-AMC Product Insert.
-
Bachem.Boc-Lys(Tfa)
Sources
- 1. Boc-Lys(Ac)-AMC | CAS 233691-67-3 | Cayman Chemical | Biomol.de [biomol.com]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Lys(Ac)-AMC | HDAC | 233691-67-3 | Invivochem [invivochem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-Lys(Tfa)-AMC | CymitQuimica [cymitquimica.com]
Technical Support Center: Navigating Inner Filter Effects in AMC Fluorescence Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide, prepared by our team of application scientists, provides in-depth troubleshooting and practical solutions for a common but often overlooked artifact in fluorescence-based assays: the inner filter effect (IFE). Specifically, we will focus on assays utilizing the popular fluorophore 7-amino-4-methylcoumarin (AMC).
Frequently Asked Questions (FAQs)
Q1: What exactly is the inner filter effect (IFE)?
The inner filter effect is a phenomenon that leads to a reduction in the observed fluorescence intensity due to the absorption of light by components within the sample.[1] This absorption can occur at two stages:
-
Primary IFE: This happens when a substance in the sample absorbs the excitation light before it can reach the fluorophore (AMC). This reduces the amount of light available to excite the AMC molecules, leading to a lower-than-expected fluorescence signal.[2]
-
Secondary IFE: This occurs when a substance in the sample absorbs the fluorescence emitted by the AMC before it reaches the detector.[2]
Both primary and secondary IFE can lead to inaccurate measurements and misinterpretation of results, such as underestimation of enzyme activity or overestimation of inhibitor potency.[3]
Q2: How can I tell if my AMC assay is being affected by the inner filter effect?
A key indicator of IFE is a non-linear relationship between fluorescence intensity and the concentration of a known fluorophore.[4] Even at seemingly low absorbance values, the error can be significant. For instance, an absorbance of 0.1 can result in a fluorescence intensity error as high as 10%.[5] A common rule of thumb is to be cautious when the total absorbance of your sample at the excitation or emission wavelength of AMC exceeds 0.1.[5]
A simple diagnostic test involves measuring the absorbance spectrum of your test compounds, buffer components, and any other substances in your assay well. If you observe significant absorbance at or near the excitation and emission wavelengths of AMC, you should suspect the presence of IFE.
Q3: What are the typical excitation and emission wavelengths for AMC?
Free AMC has an excitation peak around 341-360 nm and an emission peak around 441-460 nm.[6][7] However, when AMC is conjugated to a peptide (as is common in protease assays), its fluorescence is quenched, and the excitation and emission wavelengths can be slightly different (e.g., excitation ~330 nm, emission ~390 nm).[8] Upon cleavage by an enzyme, the free AMC is released, and its fluorescence increases dramatically at the higher wavelengths.[8][9] It is crucial to use the correct wavelengths for your specific assay format.
Q4: What are the most common culprits for causing IFE in AMC assays?
In drug discovery and biochemical assays, the most common sources of IFE are:
-
The test compounds themselves: Many small molecules, particularly those with aromatic rings, absorb light in the UV and visible regions of the spectrum.
-
Assay components: Some buffers, additives, or even biological materials (like cell lysates) can have inherent absorbance.
-
The fluorophore at high concentrations: At high concentrations, the AMC molecules themselves can contribute to IFE.[7]
Q5: Can I prevent the inner filter effect?
While complete prevention is not always possible, you can minimize IFE by:
-
Working at low concentrations: Keeping the concentration of all absorbing species as low as possible is the most straightforward approach.[5]
-
Using a shorter pathlength: Employing microplates or cuvettes with a shorter pathlength reduces the distance light travels through the sample, thereby decreasing absorption.[10][11]
However, in many experimental setups, especially in high-throughput screening, these preventative measures may not be feasible. In such cases, correction methods are necessary.
Troubleshooting and Correction Guide
If you suspect your AMC assay is affected by the inner filter effect, follow this step-by-step guide to diagnose and correct for it.
Step 1: Diagnose the Problem - Absorbance Scan
The first and most critical step is to measure the absorbance spectrum of your test compound at the concentration used in the assay.
Protocol 1: Absorbance Spectrum Measurement
-
Prepare your test compound in the same buffer used for your AMC assay.
-
Using a spectrophotometer or a microplate reader with absorbance capabilities, scan the absorbance of the compound solution from at least 300 nm to 500 nm.
-
As a blank, use the assay buffer without the test compound.
-
Examine the absorbance values at the excitation (λex) and emission (λem) wavelengths of AMC.
| Absorbance at λex or λem | Potential for IFE | Recommended Action |
| < 0.05 | Low | Proceed with the assay, but remain vigilant. |
| 0.05 - 0.1 | Moderate | Correction is recommended for accurate results.[12] |
| > 0.1 | High | Correction is essential.[5] |
Step 2: Implement a Correction Strategy
If your absorbance measurements indicate a high potential for IFE, you will need to apply a correction. The most common and direct method is a mathematical correction based on the absorbance values.
Workflow for Diagnosing and Correcting Inner Filter Effect
Caption: A workflow for identifying and correcting the inner filter effect.
Protocol 2: Mathematical Correction of IFE
This method corrects the observed fluorescence (F_obs) to obtain the true fluorescence (F_corr) by accounting for the absorbance at the excitation (A_ex) and emission (A_em) wavelengths.
-
Measure Observed Fluorescence (F_obs): Perform your AMC assay and record the fluorescence intensity for each well.
-
Measure Absorbance: In a parallel plate (or after the fluorescence read, if your instrument allows), measure the absorbance of each well at the excitation wavelength (A_ex) and the emission wavelength (A_em) of AMC.
-
Apply the Correction Formula: A commonly used formula is:
F_corr = F_obs * 10^((A_ex * d_ex) + (A_em * d_em))
Where:
-
F_corr is the corrected fluorescence intensity.
-
F_obs is the observed fluorescence intensity.
-
A_ex is the absorbance at the excitation wavelength.
-
A_em is the absorbance at the emission wavelength.
-
d_ex and d_em are geometric factors that depend on the instrument and plate type. For many standard microplate readers, these factors can be approximated as 0.5. However, for the most accurate corrections, these factors should be determined empirically.[13]
-
Mechanism of Inner Filter Effect
Caption: The mechanism of primary and secondary inner filter effects.
Advanced Considerations and Alternative Methods
For more challenging assays or when the highest accuracy is required, other correction methods can be employed:
-
Experimental Correction using a Sequestered Fluorophore: This method involves creating a correction curve by measuring the fluorescence of a fluorophore that is physically separated from a chromophore of increasing concentration.[13] This can be achieved using fluorophores encapsulated in liposomes or embedded in polymer beads.[13]
-
Instrument-Based Corrections: Some modern microplate readers have features that can help mitigate IFE, such as the ability to adjust the vertical focus (z-position) of the optics.[14][15] By taking measurements at different focal heights, it is possible to mathematically correct for IFE without separate absorbance readings.[14]
-
Raman Scatter-Based Correction: In aqueous samples, the Raman scatter from water can be used to correct for IFE, which is particularly useful for in-line or in-situ measurements where using a separate spectrophotometer is not practical.[16]
By understanding the principles of the inner filter effect and implementing the appropriate diagnostic and correction procedures, you can significantly improve the accuracy and reliability of your AMC-based fluorescence assays.
References
- Vertex AI Search. (2025, September 15).
- Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note for Labbot.
- ECHEMI. (n.d.). What is the inner filter effect in fluorescence spectroscopy...
- BenchChem. (n.d.). Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays.
- Geddes, C. D. (2022, May 3). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PMC.
- PubMed. (n.d.).
- Royal Society of Chemistry. (n.d.). Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing.
- PubMed. (n.d.). Experimental method to correct fluorescence intensities for the inner filter effect.
- ResearchGate. (2025, August 6).
- Labbot. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
- Texas Christian University. (n.d.). How to deal with inner filter effect in fluorescence experiments.
- HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
- Royal Society of Chemistry. (n.d.). Experimental Method to Correct Fluorescence Intensities for the Inner Filter Effect. RSC Publishing.
- ResearchGate. (n.d.). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum | Request PDF.
- ACS Publications. (2023, August 22). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Analytical Chemistry.
- AAT Bioquest. (n.d.). Spectrum [AMC (7-Amino-4-methylcoumarin)].
- Bachem. (2021, October 7). Chromophores/fluorophores: spectral properties and characteristics.
- ResearchGate. (2014, January 16).
- Google Patents. (n.d.). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC)
- Sigma-Aldrich. (n.d.). Z-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrobromide (C0855)
Sources
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. v-autos.com [v-autos.com]
- 3. static.horiba.com [static.horiba.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 6. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]
- 10. srs.tcu.edu [srs.tcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing spontaneous hydrolysis of Boc-Lys(Tfa)-AMC
A Senior Application Scientist's Guide to Minimizing Spontaneous Hydrolysis
This guide serves as a specialized resource for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Boc-Lys(Tfa)-AMC. Spontaneous, non-enzymatic hydrolysis of this substrate is a critical issue that can compromise assay integrity by generating high background fluorescence. This leads to diminished signal-to-noise ratios and inaccurate enzymatic data. Here, we provide a comprehensive troubleshooting framework grounded in chemical principles and field-proven laboratory practices to ensure the reliability and reproducibility of your experiments.
Part 1: Foundational Understanding & FAQs
Q1: What is the mechanism of spontaneous hydrolysis and why is it problematic for my assay?
Spontaneous hydrolysis is the non-enzymatic cleavage of the amide bond linking the Boc-Lys(Tfa) peptide to the 7-amido-4-methylcoumarin (AMC) fluorophore. In its conjugated form, the fluorescence of AMC is quenched.[1] Upon cleavage, free AMC is released, which is highly fluorescent (Excitation: ~340-360 nm, Emission: ~440-460 nm).[2][3][4]
The Core Problem: The fundamental issue is that your assay is designed to measure fluorescence generated only by enzymatic activity. Spontaneous hydrolysis creates a persistent, enzyme-independent fluorescent signal, known as background. This high background can obscure the true enzymatic signal, leading to:
-
Reduced assay sensitivity and a poor signal-to-noise ratio.
-
Inaccurate determination of kinetic parameters like Vmax and Km.
-
False positives in inhibitor screening campaigns.
The diagram below illustrates the desired enzymatic pathway versus the problematic hydrolytic pathway.
Caption: Desired Enzymatic Cleavage vs. Problematic Spontaneous Hydrolysis.
Part 2: Troubleshooting Guide - From First Principles to Advanced Solutions
This section is structured to diagnose and resolve the root causes of spontaneous hydrolysis, starting with the most common culprits.
Issue 1: High background fluorescence is observed in my "substrate-only" or "no-enzyme" control wells.
This is the classic signature of spontaneous hydrolysis. The following steps will help you systematically isolate and mitigate the causative factors.
The amide bond, while relatively stable, is susceptible to hydrolysis under certain conditions.[5] The rate of this reaction is primarily influenced by pH and temperature.[6][7] Both acidic and, more commonly for this substrate, alkaline conditions can catalyze the cleavage.[8]
Expertise & Experience: The pH of your assay buffer is the most critical parameter influencing the rate of spontaneous hydrolysis. While enzymes have optimal pH ranges, a compromise must often be found to maintain substrate stability. Hydrolysis of peptide-AMC conjugates is often accelerated at pH values above 8.0.[9]
Experimental Protocol:
-
Buffer Preparation: Prepare your primary assay buffer across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). Use high-purity water and freshly calibrated pH meters.
-
Control Plate Setup: In a black, low-fluorescence microplate, set up the following controls:
-
Wells with buffer only (to determine plate/buffer background).
-
Wells with your final concentration of Boc-Lys(Tfa)-AMC in each of the different pH buffers.
-
-
Kinetic Read: Incubate the plate at your intended assay temperature (e.g., 37°C). Measure fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis:
-
Subtract the "buffer-only" background from the substrate wells.
-
For each pH, plot the Relative Fluorescence Units (RFU) against time. The slope of this line represents the rate of spontaneous hydrolysis.
-
Select the pH that provides the lowest rate of hydrolysis while remaining within an acceptable range for your enzyme's activity.
-
Data Summary Table for Decision Making:
| pH | Typical Rate of Hydrolysis (Slope) | Recommendation |
| 6.0 - 7.0 | Low | Ideal for substrate stability. Verify that your enzyme retains sufficient activity in this range. |
| 7.4 | Moderate | A common physiological pH, but may require careful background subtraction. |
| > 8.0 | High to Very High | Generally not recommended. If required for enzyme activity, minimize incubation times and use fresh substrate.[9] |
Trustworthiness: Your experimental protocols must be self-validating. Improper storage can irreversibly degrade the substrate, making it a persistent source of background regardless of assay conditions.
Protocol for Stock Solution Preparation and Storage:
-
Reconstitution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Use high-purity, anhydrous DMSO for reconstitution. Water in the DMSO will initiate hydrolysis.
-
Prepare a highly concentrated stock (e.g., 10-20 mM) to minimize the amount of organic solvent in your final aqueous assay buffer.
-
-
Storage:
-
Aliquot! Dispense the stock solution into single-use, low-protein-binding tubes. This is the most critical step to avoid repeated freeze-thaw cycles, which introduce moisture and accelerate degradation.[9]
-
Store aliquots protected from light (e.g., in an amber box or wrapped in foil) at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (6+ months).[10][11]
-
When thawing an aliquot for use, allow it to reach room temperature before opening.
-
Workflow for Validating Substrate Integrity:
Caption: Workflow to validate the integrity of a substrate stock solution.
Issue 2: My background signal drifts upwards during a long kinetic read.
This indicates an ongoing hydrolysis reaction during your experiment.
Causality Analysis: Besides pH, temperature plays a significant role in reaction kinetics. The activation energy for amide hydrolysis, while high, can be overcome with thermal energy, making the reaction proceed faster at higher temperatures.[6]
Solutions:
-
Reduce Incubation Temperature: If your enzyme is sufficiently active at a lower temperature (e.g., 30°C or room temperature instead of 37°C), this can significantly slow the rate of spontaneous hydrolysis.
-
Minimize Pre-incubation Times: Do not let your diluted substrate sit in the assay buffer for extended periods before starting the reaction. Prepare your plate and add the enzyme promptly.
-
Use Appropriate Controls: For every kinetic assay, you must include a "no-enzyme" control. The rate of fluorescence increase in this well should be subtracted from the rate of your experimental wells to correct for ongoing hydrolysis.[12]
Part 3: Advanced Considerations & Final Checks
Q2: I have optimized pH, validated my substrate, and corrected for background, but my assay window is still poor. What else can I check?
-
Contaminated Reagents: Ensure all buffer components and water are of high purity and free from contaminating proteases.
-
Microplate Issues: Use black, opaque-walled microplates designed for fluorescence to minimize well-to-well crosstalk and light scatter.[12]
-
Instrument Settings: Ensure your plate reader's lamp has been adequately warmed up to prevent signal drift from the light source itself.[13]
By systematically addressing these factors—from the chemical environment of the buffer to the physical handling and storage of the substrate—you can gain control over spontaneous hydrolysis and ensure the generation of high-quality, reliable data.
References
-
Quora. Why is heat needed for the hydrolysis of amides?[Link]
-
National Institutes of Health (NIH). Fluorescent Peptide Assays For Protein Kinases.[Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.[Link]
-
National Institutes of Health (NIH). Recent structural insights into the mechanism of lysozyme hydrolysis.[Link]
-
University of Regina. On the hydrolysis mechanisms of amides and peptides.[Link]
-
YouTube. Fluorescent microscopy troubleshooting: high background.[Link]
-
ResearchGate. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinase | Request PDF.[Link]
-
The Royal Society of Chemistry. The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.[Link]
-
National Institutes of Health (NIH). Amide Bond Activation of Biological Molecules.[Link]
-
PubMed. 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section.[Link]
-
ResearchGate. Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong?[Link]
-
MDPI. Preparation of a Fluorescent Peptide Substrate to Target Tumor-Associated Macrophages.[Link]
-
BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them.[Link]
-
ResearchGate. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives.[Link]
-
FluoroFinder. 7-Amino-4-methylcoumarin (AMC) Dye Profile.[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Boc-Lys(Ac)-AMC (Histone Deacetylase (HDAC) Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. uregina.ca [uregina.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. thermofisher.com [thermofisher.com]
Technical Support Center: HDAC Enzyme Activity & DMSO Optimization
Topic: Effect of DMSO Concentration on HDAC Enzyme Activity Audience: Researchers, Drug Discovery Scientists, and Assay Development Engineers.
Core Directive: The "Necessary Evil" of DMSO
In Histone Deacetylase (HDAC) inhibitor screening, Dimethyl Sulfoxide (DMSO) is the standard solvent for small molecule libraries due to its amphiphilic nature. However, it acts as a double-edged sword: insufficient DMSO leads to compound precipitation (false negatives), while excessive DMSO denatures enzymes, quenches fluorescence, or induces cellular differentiation (false positives/artifacts).
This guide provides the technical framework to balance solubility with enzymatic stability, ensuring your IC50 data reflects true inhibition, not solvent interference.
Technical FAQs: Troubleshooting & Optimization
Q1: What is the maximum tolerated DMSO concentration for HDAC assays?
Recommendation: ≤ 1% (v/v) for biochemical assays; ≤ 0.1% for cell-based assays.
-
Biochemical Rationale: Most Class I (HDAC1, 2, 3,[1] 8) and Class IIb (HDAC6,[1] 10) enzymes maintain >90% activity at 1% DMSO. Above 2%, the solvent strips the hydration shell from the protein, leading to conformational changes that obscure the active site or induce aggregation.
-
Cell-Based Rationale: In cell-based assays (e.g., HDAC-Glo™), DMSO concentrations >0.5% can induce differentiation in leukemic cell lines (e.g., Friend erythroleukemia cells) or alter chromatin acetylation levels independently of the inhibitor, confounding results.
Q2: My fluorometric assay signal is lower than expected. Is DMSO quenching the signal?
Diagnosis: Likely, yes.
-
Mechanism: Fluorophores used in HDAC assays (e.g., AMC, aminoluciferin, or R110) are sensitive to solvent polarity. High DMSO concentrations can shift the emission spectra or absorb excitation energy (inner filter effect).
-
Validation Step: Perform a "Solvent Titration Curve." Run the assay with only enzyme, substrate, and increasing DMSO (0%, 0.5%, 1%, 2%, 5%). If the signal drops >10% at your working concentration, you must correct the baseline or lower the DMSO %.
Q3: Why do I see a "bell-shaped" or non-sigmoidal dose-response curve?
Root Cause: Variable DMSO concentration or Compound Precipitation.
-
The Error: If you perform serial dilutions of the inhibitor in buffer, the DMSO concentration decreases alongside the inhibitor (e.g., Top dose has 1% DMSO, lowest dose has 0.001% DMSO). This creates a "solvent gradient" artifact where the enzyme is more active at lower doses simply because there is less DMSO stress.
-
The Fix: Use the "Constant DMSO" dilution method (detailed in Section 3) to ensure every well, including the blank, contains exactly the same percentage of DMSO.
Critical Protocol: "Constant DMSO" Serial Dilution
To generate accurate IC50 values, the solvent background must remain static while the inhibitor concentration varies.
The Workflow:
-
Compound Stock: Prepare 10 mM inhibitor stock in 100% DMSO.
-
Master Source Plate: Perform serial dilutions (e.g., 1:3) using 100% DMSO as the diluent.
-
Intermediate Plate: Transfer a fixed volume (e.g., 1 µL) from the Source Plate into a buffer reservoir (e.g., 49 µL Assay Buffer). This creates an "Intermediate" at 2x DMSO concentration.
-
Assay Plate: Transfer the Intermediate into the reaction wells containing the enzyme/substrate mix.
Visual Workflow: Constant DMSO Methodology
Caption: Figure 1. The "Intermediate Plate" method ensures that while the inhibitor concentration drops across the series, the final DMSO concentration remains locked at 1% in all wells.
Troubleshooting Decision Tree: Signal Artifacts
Use this logic flow to diagnose if DMSO is the root cause of assay failure.
Caption: Figure 2. Diagnostic logic for distinguishing between solubility issues, solvent gradients, and optical interference in HDAC assays.
Data Normalization Standards
To account for the minor inhibition caused by the 1% DMSO baseline, use the following normalization formula for all data points:
- : Signal of the test well.
- (Vehicle Control) : Enzyme + Substrate + 1% DMSO (No Inhibitor). Do not use 0% DMSO as the control.
- (Blank) : Buffer + Substrate + 1% DMSO (No Enzyme).
References
-
BPS Bioscience. (2024). HDAC Fluorogenic Assay Kit (Green) Technical Manual. Retrieved from [Link]
-
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84–90. Retrieved from [Link]
-
NCATS (National Center for Advancing Translational Sciences). (2012). Assay Guidance Manual: HDAC Inhibitor Screening. Retrieved from [Link]
-
Ma, H., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Journal of Biomolecular Screening. Retrieved from [Link]
-
Tjaden, A., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison: Boc-Lys(Tfa)-AMC vs. Standard Acetylated Substrates for Class IIa HDAC Assays
Topic: Comparing Boc-Lys(Tfa)-AMC sensitivity vs standard acetylated substrates Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals
Executive Summary
In Histone Deacetylase (HDAC) research, substrate selection is not merely a matter of preference but a critical determinant of assay validity. While standard acetylated substrates (e.g., Boc-Lys(Ac)-AMC ) are the gold standard for Class I and IIb enzymes, they are virtually inert against vertebrate Class IIa HDACs (HDAC4, 5, 7, 9).
This guide details the mechanistic superiority of Boc-Lys(Tfa)-AMC (Trifluoroacetyl) for Class IIa targets. Data demonstrates that the trifluoroacetyl group acts as a "gain-of-function" modification, compensating for the intrinsic catalytic inefficiency of the Class IIa active site and enabling high-sensitivity screening that is impossible with standard acetylated substrates.
Mechanistic Basis: The "Tyr-to-His" Switch
To understand the sensitivity gap, one must analyze the structural biology of the HDAC active site.
-
Class I/IIb Mechanism: These enzymes rely on a conserved Tyrosine (Tyr) residue in the active site to polarize the carbonyl of the acetyl group, making it susceptible to nucleophilic attack by a zinc-bound water molecule.
-
Class IIa Anomaly: Vertebrate Class IIa HDACs contain a Histidine (His) residue (e.g., His-976 in HDAC4) in place of this critical Tyrosine.[1][2] This substitution disrupts the polarization network, rendering the enzyme ~1000-fold less active against standard acetyl-lysine substrates.
Why Tfa Restores Activity:
The trifluoroacetyl group (
Pathway Visualization: 2-Step Fluorogenic Assay
The following diagram illustrates the kinetic workflow and the specific cleavage points for the Boc-Lys(Tfa)-AMC substrate.
Figure 1: The 2-step protease-coupled assay. Fluorescence is only generated if Step 1 (HDAC activity) successfully removes the Tfa group, allowing Trypsin to cleave the amide bond in Step 2.
Performance Comparison: Tfa vs. Ac Substrates[3]
The following data summarizes the kinetic advantages of using Tfa-modified substrates for Class IIa targets.
| Feature | Boc-Lys(Ac)-AMC (Standard) | Boc-Lys(Tfa)-AMC (Class IIa Specific) |
| Primary Targets | Class I (HDAC1, 2, 3, 8) & Class IIb (HDAC6, 10) | Class IIa (HDAC4, 5, 7, 9) & HDAC8 |
| Class IIa Activity | Negligible (<0.1% conversion) | High (Robust signal window) |
| Extremely low catalytic efficiency for Class IIa. | Restores catalytic efficiency to measureable levels. | |
| Assay Window | Signal often indistinguishable from background. | High signal-to-noise ratio (>10-fold). |
| Inhibitor Screening | Prone to False Negatives (enzyme appears inactive). | Enables accurate |
Key Insight: In a comparative study by Lahm et al., recombinant HDAC4 catalytic domain showed almost no activity against standard acetylated substrates but high activity against trifluoroacetyl-lysine. A "gain-of-function" mutation (H976Y) in HDAC4 restored activity towards acetylated substrates, confirming the structural basis of this specificity [1].
Experimental Protocol: Trypsin-Coupled Assay
This protocol is designed for a 96-well plate format using Boc-Lys(Tfa)-AMC .
Reagents Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 0.1 mg/mL BSA. -
Substrate Stock: Dissolve Boc-Lys(Tfa)-AMC in DMSO to 10 mM. Store at -20°C.
-
Developer Solution: Trypsin (0.4 mg/mL final) + TSA (2 µM final) in Assay Buffer. Note: TSA is added to stop the HDAC reaction immediately upon developer addition.
Step-by-Step Workflow
-
Enzyme Incubation:
-
Add 35 µL of Assay Buffer containing the HDAC enzyme (e.g., 5-20 ng/µL HDAC4) to the well.
-
Optional: Add 5 µL of test inhibitor or vehicle (DMSO). Incubate for 15 min at RT.
-
-
Substrate Initiation:
-
Add 10 µL of Boc-Lys(Tfa)-AMC (diluted to 50-100 µM in buffer) to start the reaction.
-
Final Volume: 50 µL.
-
Incubation: 30–60 minutes at 37°C.
-
-
Development (Stop & Read):
-
Add 50 µL of Developer Solution (Trypsin + TSA).
-
Incubate for 15–20 minutes at Room Temperature. Trypsin cleaves the deacetylated Lys-AMC bond.[3]
-
-
Measurement:
-
Read Fluorescence: Ex 350-360 nm / Em 450-460 nm .
-
Critical Troubleshooting & Optimization
-
High Background:
-
Cause: Spontaneous hydrolysis or trypsin contamination.
-
Solution: Always run a "No Enzyme" control (Substrate + Buffer + Developer). If this signal is high, your substrate may be degraded (free AMC) or the Trypsin concentration is too high, forcing non-specific cleavage.
-
-
Low Signal:
-
Cause: Class IIa HDACs are notoriously unstable or have low intrinsic activity even with Tfa.
-
Solution: Ensure BSA is present in the buffer to prevent enzyme loss to plastic. Verify enzyme quality. Titrate substrate concentration near the
(typically 10–50 µM for Tfa substrates).
-
-
Inhibitor Interference:
-
Check: Some compounds inhibit Trypsin.[4] Run a control where you add the inhibitor to the Developer step with a known concentration of free AMC or a standard Boc-Lys-AMC product to ensure the signal drop is due to HDAC inhibition, not Trypsin inhibition.
-
References
-
Lahm, A., et al. (2007). "Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases."[1] Proceedings of the National Academy of Sciences, 104(44), 17335-17340.[2]
-
Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases.
-
[Link]
-
-
BPS Bioscience. "Fluorogenic HDAC Class IIa Substrate (Boc-Lys(Tfa)-AMC).
-
[Link]
-
- Cayman Chemical. "Boc-Lys(Tfa)
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Trypsin/Lys-C Mix Mass Spec Grade Protocol [promega.com.cn]
- 5. Class I histone deacetylases (HDAC1–3) are histone lysine delactylases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Class IIa HDAC Inhibitor Screening: A Comparative Guide to the Boc-Lys(Tfa)-AMC Substrate System
Executive Summary: The "Pseudo-Enzyme" Challenge
Validating inhibitors for Class IIa Histone Deacetylases (HDAC4, 5, 7,[1][2][3][4] 9) presents a unique biochemical challenge. Unlike Class I enzymes, Class IIa HDACs possess a catalytic tyrosine-to-histidine switch (Tyr976His in HDAC4) that renders them catalytically inefficient against canonical acetylated lysine substrates.[4]
Standard screening campaigns using Boc-Lys(Ac)-AMC frequently yield false negatives or require unphysiologically high enzyme concentrations, leading to poor Z' factors. This guide validates the Boc-Lys(Tfa)-AMC (Trifluoroacetyl) system as the superior alternative, detailing the mechanistic grounding, comparative performance, and a self-validating experimental protocol.
Mechanistic Grounding: Why Acetyl Fails and Trifluoroacetyl Succeeds
To design a robust assay, one must understand the structural limitation of the target.
The Class IIa Active Site Defect
In Class I HDACs (e.g., HDAC1), a conserved Tyrosine residue stabilizes the tetrahedral intermediate during deacetylation. In Class IIa HDACs, this residue is replaced by Histidine.[3][4] This substitution destabilizes the transition state, reducing catalytic efficiency (
The Fluorine Solution
Boc-Lys(Tfa)-AMC circumvents this catalytic defect through chemistry rather than biology. The trifluoroacetyl group contains highly electronegative fluorine atoms that withdraw electron density from the carbonyl carbon. This makes the amide bond significantly more susceptible to nucleophilic attack, allowing the "inefficient" Class IIa active site to hydrolyze the substrate at a measurable rate without requiring helper proteins (like N-CoR/SMRT) [1][2].
Diagram 1: Assay Principle & Signal Generation
The following diagram illustrates the two-step fluorogenic signaling pathway, highlighting the critical role of Trypsin in the developer step.
Figure 1: Two-step fluorogenic assay mechanism. The HDAC removes the epsilon-amino protecting group (Tfa), creating a substrate recognized by Trypsin, which liberates the fluorophore.
Comparative Analysis: Boc-Lys(Ac) vs. Boc-Lys(Tfa)
The choice of substrate dictates the specificity and sensitivity of your screen.
| Feature | Boc-Lys(Ac)-AMC | Boc-Lys(Tfa)-AMC |
| Primary Targets | Class I (HDAC1, 2,[5] 3) & Class IIb (HDAC6) | Class IIa (HDAC4, 5, 7, 9) & HDAC8 |
| Class IIa | Negligible (< 0.003 min⁻¹) | High (> 2.0 min⁻¹) |
| Assay Window | Poor (Requires high enzyme conc.) | Excellent (High Signal-to-Noise) |
| Helper Protein Req. | Often requires N-CoR/SMRT complex | None (Works with recombinant enzyme) |
| Risk of Artifacts | High (Detects trace Class I contaminants) | Low (Class IIa specific kinetics) |
Critical Insight: Using Boc-Lys(Ac)-AMC to screen Class IIa inhibitors often results in measuring the activity of trace copurified Class I contaminants rather than the target itself. Boc-Lys(Tfa)-AMC eliminates this artifact due to the distinct kinetic preference [1].
Validated Protocol: Inhibitor Screening (IC50)
This protocol is designed for a 96-well format using recombinant HDAC4 or HDAC7 .
Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Substrate: Boc-Lys(Tfa)-AMC (50 mM stock in DMSO).
-
Enzyme: Recombinant Human HDAC4 (catalytic domain).
-
Developer: Trypsin (10 mg/mL stock).
-
Reference Inhibitor: TMP269 (Class IIa selective) or LMK-235 [3][4].[6]
Step-by-Step Workflow
1. Enzyme Preparation & Optimization (Pre-Work)
-
Dilute HDAC4 in Assay Buffer.
-
Self-Validation Step: Perform an enzyme titration (0.1 ng to 100 ng/well) to determine the linear range. Select a concentration that yields a signal 10-20x above background but remains on the linear slope (typically 5-20 ng/well).
2. Inhibitor Incubation
-
Prepare 10x stocks of test compounds (e.g., TMP269) in Assay Buffer (max 5% DMSO).
-
Add 5 µL of compound to 35 µL of diluted Enzyme.
-
Incubate for 15 minutes at RT to allow inhibitor binding.
-
Control 1 (Max Signal): Enzyme + DMSO vehicle.[7]
-
Control 2 (Min Signal): Buffer only (No Enzyme).
3. Substrate Addition (Start Reaction)
-
Dilute Boc-Lys(Tfa)-AMC to 20-50 µM in Assay Buffer (check Km, typically ~20 µM for HDAC4).
-
Add 10 µL of Substrate to all wells.
-
Incubate for 30-60 minutes at 37°C .
4. Development
-
Add 50 µL of Developer Solution (Trypsin diluted to 2 mg/mL in Assay Buffer + 10 µM TSA to stop HDAC activity).
-
Incubate for 15 minutes at RT .
5. Detection
-
Read Fluorescence: Ex 360 nm / Em 460 nm.[8]
Diagram 2: Validation Logic Flow
Use this flowchart to ensure your data is statistically robust before publishing.
Figure 2: Logical workflow for validating HDAC inhibitors. Z' factor calculation is the critical "Go/No-Go" gate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Spontaneous hydrolysis or impure substrate. | Check substrate purity. Store stocks at -20°C. Reduce trypsin incubation time. |
| Low Signal | Enzyme inactive or Trypsin failure. | Validation: Use a "Spike-in" control with free AMC to verify the reader. Ensure Trypsin is fresh. |
| Non-Sigmoidal IC50 | Compound aggregation or fluorescence interference. | Add 0.01% Triton X-100 to buffer. Check compound autofluorescence at 460 nm. |
| Z' < 0.5 | High variability (pipetting error) or low dynamic range. | Use automated dispensing. Increase enzyme concentration slightly (staying in linear range). |
References
-
Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases.[3][9] Proceedings of the National Academy of Sciences, 104(44), 17335–17340.[3] [Link]
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology, 6, 238–243. [Link]
-
Lobera, M., et al. (2013). Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group. Nature Chemical Biology, 9, 319–325. (Describes TMP269). [Link]
-
Marella, M., et al. (2018). Pharmacological Inhibition of Class IIA HDACs by LMK-235 in Pancreatic Neuroendocrine Tumor Cells. International Journal of Molecular Sciences, 19(10), 3133. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of HDAC class IIA as therapeutic intervention for KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Metabolic Reprogramming by Class I and II Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity of Boc-Lys(Tfa)-AMC with Sirtuins
This guide provides an objective technical analysis of the cross-reactivity profile of Boc-Lys(Tfa)-AMC , specifically contrasting its primary utility as a Class IIa HDAC substrate against its interaction with Sirtuins.
Executive Summary
Boc-Lys(Tfa)-AMC (Boc-Lysine(Trifluoroacetyl)-7-Amino-4-Methylcoumarin) is a fluorogenic substrate engineered for high specificity toward Class IIa Histone Deacetylases (HDACs 4, 5, 7, and 9) .
Contrary to generic acetylated substrates, Boc-Lys(Tfa)-AMC exhibits negligible turnover by Sirtuins (SIRT1–7) . While it mimics the physical size of an acetylated lysine, the electronegative trifluoroacetyl (Tfa) group renders it chemically incompatible with the NAD⁺-dependent catalytic mechanism of Sirtuins. Consequently, it acts as a competitive inhibitor rather than a substrate for Sirtuins.
Key Application: This substrate is the "Gold Standard" for quantifying Class IIa HDAC activity in complex biological samples (e.g., nuclear lysates) without signal interference from Sirtuins or Class I HDACs.
Mechanism of Selectivity: The "Tfa" Switch
The selectivity of this substrate is driven by the Trifluoroacetyl (Tfa) group, which acts as a chemical "switch" that turns on Class IIa HDACs and turns off Sirtuins.
A. The Sirtuin Blockade (Why it doesn't work)
Sirtuins require a specific nucleophilic attack mechanism to cleave acyl groups.
-
Electronic Withdrawal: The three fluorine atoms in the Tfa group are highly electronegative. They pull electron density away from the carbonyl carbon.
-
Catalytic Stall: Sirtuins utilize NAD⁺ to accept the acyl group.[1][2][3] The initial step involves the formation of an O-alkylimidate intermediate. Research indicates that while Tfa-lysine peptides can bind to the Sirtuin active site (acting as competitive inhibitors with
in the low micromolar range), the enzyme cannot efficiently catalyze the transfer of the Tfa group to the ADP-ribose moiety of NAD⁺. The reaction stalls, resulting in zero fluorescence release .
B. The Class IIa HDAC Gain-of-Signal
Class IIa HDACs (HDAC4, 5, 7, 9) possess a unique active site mutation (Tyrosine to Histidine) that makes them inefficient at cleaving standard acetyl groups (
Diagram 1: Differential Catalytic Processing
Caption: Differential processing of Boc-Lys(Tfa)-AMC. Sirtuins bind but fail to cleave the Tfa group, leading to no signal. Class IIa HDACs efficiently hydrolyze Tfa, leading to fluorescence.
Comparative Specificity Profile
The following data summarizes the kinetic behavior of Boc-Lys(Tfa)-AMC against major deacetylase families.
| Enzyme Family | Specific Isoforms | Activity on Boc-Lys(Tfa)-AMC | Interaction Type |
| Class IIa HDACs | HDAC4, HDAC5, HDAC7, HDAC9 | High | Efficient Substrate (Primary Target) |
| Class I HDACs | HDAC1, HDAC2, HDAC3, HDAC8 | Low / Very Low | Poor Substrate (Prefers Acetyl) |
| Sirtuins | SIRT1, SIRT2, SIRT3, SIRT6 | Negligible | Competitive Inhibitor |
| Class IIb HDACs | HDAC6, HDAC10 | Low | Poor Substrate |
Comparison with Alternative Substrates
| Substrate | Target Specificity | Sirtuin Cross-Reactivity | Notes |
| Boc-Lys(Tfa)-AMC | Class IIa HDACs | None (Inhibitory) | Best for excluding Sirtuin activity. |
| Boc-Lys(Ac)-AMC | Broad Spectrum (HDAC1/6) | Low | Can be cleaved by SIRT1 if NAD+ is present, but inefficient compared to p53 peptides. |
| Ac-Arg-H-K(Ac)-AMC | SIRT1 (p53 based) | High (SIRT1) | The standard for SIRT1 assays. |
| Z-MAL | SIRT2 | High (SIRT2) | Optimized for SIRT2 hydrophobic pocket. |
Experimental Protocol: Ensuring Specificity
To utilize Boc-Lys(Tfa)-AMC for specific HDAC quantification while validating the lack of Sirtuin interference, follow this self-validating protocol.
Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
Substrate: Boc-Lys(Tfa)-AMC (50 mM stock in DMSO). Dilute to 50 µM working solution.
-
Developer: Trypsin (10 mg/mL stock).
-
Sirtuin Control: Nicotinamide (NAM) - Sirtuin inhibitor (optional, to prove signal is not Sirtuin-driven).
-
Cofactor: NAD⁺ (Required only if testing for Sirtuin cross-reactivity).
Workflow Diagram
Caption: Assay workflow including a "Sirtuin Check" arm. Addition of NAD+ should NOT increase signal if the substrate is specific.
Step-by-Step Methodology
-
Preparation: Dilute Boc-Lys(Tfa)-AMC to 50 µM in Assay Buffer.
-
Enzyme Reaction:
-
Add 50 µL of Enzyme/Lysate to the plate.
-
Validation Step: In a separate set of wells, add 500 µM NAD⁺. If the signal remains unchanged compared to wells without NAD⁺, you confirm zero Sirtuin cross-reactivity .
-
Add 50 µL of Substrate solution.
-
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Development: Add 50 µL of Developer Solution (Trypsin + 1 µM Trichostatin A to stop the HDAC reaction). Incubate for 15 minutes at room temperature.
-
Detection: Measure fluorescence on a plate reader (Ex: 360 nm / Em: 460 nm).
References
- Fatkins, D. G., & Zheng, W. (2008). Targeting Class IIa Histone Deacetylases with Trifluoroacetyl-Lysine Probes. Bioorganic & Medicinal Chemistry Letters.
-
Smith, B. C., & Denu, J. M. (2007). Mechanism-based inhibition of Sir2 deacetylases by thioacetyl-lysine peptide. Biochemistry. Retrieved from [Link]
- Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.
Sources
A Senior Application Scientist's Guide to Fluorogenic Protease Substrates: Benchmarking Boc-Lys(Tfa)-AMC in a Coupled Assay System
For researchers, scientists, and drug development professionals navigating the landscape of enzyme kinetics and high-throughput screening, the selection of an appropriate substrate is a critical decision that dictates the quality, sensitivity, and reliability of experimental data. This guide provides an in-depth comparison of three prominent classes of fluorogenic substrates for protease activity, with a special focus on the unique characteristics of the Boc-Lys(Tfa)-AMC system.
While Boc-Lys(Tfa)-AMC is primarily a substrate for Histone Deacetylases (HDACs), its utility is intrinsically linked to a subsequent protease-mediated step, making it a relevant, albeit indirect, tool in the context of protease assays. Here, we will objectively compare the performance of this coupled assay system against two mainstream classes of direct protease substrates: Förster Resonance Energy Transfer (FRET) substrates and Rhodamine 110 (R110)-based substrates. We will delve into the fundamental principles, kinetic performance, and practical considerations for each, providing the field-proven insights necessary to make an informed choice for your specific application.
Fundamental Principles of Detection: A Mechanistic Overview
Understanding the mechanism of fluorescence generation is paramount to appreciating the strengths and limitations of each substrate class. The liberation of a fluorophore is the common endpoint, but the paths to get there are distinct.
The Coupled Assay: Boc-Lys(Tfa)-AMC
Boc-Lys(Tfa)-AMC is not a direct protease substrate. Instead, it is a key component of a two-step coupled assay, originally designed for measuring the activity of Class IIa histone deacetylases (HDACs)[1]. The process relies on the sequential action of an HDAC and a "developer" protease, typically trypsin.
-
Deacetylation by HDAC: The primary enzyme of interest, an HDAC, removes the trifluoroacetyl (Tfa) group from the lysine side chain. This enzymatic step is the rate-limiting and specific event being measured.
-
Proteolytic Cleavage by Trypsin: The product, Boc-Lys-AMC, becomes a substrate for a promiscuous protease like trypsin, which is added as a developing reagent. Trypsin readily cleaves the amide bond between the lysine and the 7-amino-4-methylcoumarin (AMC) group.
-
Fluorescence Generation: The cleavage releases the free AMC fluorophore, which exhibits a significant increase in fluorescence intensity compared to the quenched, conjugated form.
This two-step mechanism is a powerful tool for studying HDACs but frames the "protease" part of the assay as a detection method rather than the primary object of study.
Förster Resonance Energy Transfer (FRET) Substrates
FRET substrates are intelligently designed peptides that incorporate a matched pair of molecules: a fluorescent donor and a quencher acceptor[2]. The peptide sequence connecting them is tailored to be a specific cleavage site for the protease of interest.
-
Quenched State: In the intact substrate, the donor and quencher are in close proximity (typically less than 10 nm). When the donor fluorophore is excited, it non-radiatively transfers its energy to the quencher, preventing the emission of light.
-
Proteolytic Cleavage: The target protease recognizes and cleaves the specific peptide sequence.
-
Fluorescence Generation: Cleavage separates the donor from the quencher. Now, when the donor is excited, it can no longer transfer energy and instead emits its characteristic fluorescence, which is detected as the assay signal.
This "turn-on" signal is directly proportional to the rate of substrate cleavage by the target protease.
Rhodamine 110 (R110)-Based Substrates
Rhodamine 110-based substrates utilize a different quenching mechanism. The core R110 fluorophore has two amino groups that can form amide bonds with peptides.
-
Quenched State: When both amino groups are conjugated to peptides, forming a bis-amide derivative (e.g., (Peptide)₂-R110), the rhodamine molecule is locked in a non-fluorescent, colorless lactone configuration[3][4].
-
Two-Step Cleavage: A protease cleaves the first peptide chain, generating a mono-amide intermediate (Peptide-R110). This intermediate is fluorescent, but its quantum yield is significantly lower than that of the fully liberated R110[5].
-
Full Fluorescence: A second cleavage event removes the remaining peptide, releasing the free R110 dye, which is intensely fluorescent.
The assay measures the cumulative fluorescence from both the intermediate and the final product, which provides a highly sensitive readout of protease activity.
Performance Characteristics: A Head-to-Head Comparison
The choice of substrate often hinges on a trade-off between sensitivity, specificity, and practical assay considerations. Here we compare the three classes across key performance metrics.
Spectral Properties
The excitation and emission wavelengths of a fluorophore are critical, influencing instrumentation requirements and susceptibility to background interference from biological samples or library compounds.
| Substrate Class | Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Color | Key Advantages/Disadvantages |
| AMC-Based | 7-Amino-4-methylcoumarin | ~340-380 | ~440-460 | Blue | Advantage: Well-established, widely available. Disadvantage: UV/blue range is prone to higher background from biological molecules and compound autofluorescence[6]. |
| FRET-Based | Varies (e.g., Mca, Abz) | Varies (e.g., ~325, ~320) | Varies (e.g., ~392, ~420) | Varies | Advantage: Ratiometric potential can correct for some artifacts. Disadvantage: Can be susceptible to inner filter effects and spectral overlap issues. |
| Rhodamine 110 | Rhodamine 110 | ~496 | ~520 | Green | Advantage: Red-shifted spectra significantly reduce autofluorescence from cells and compounds, leading to a better signal-to-noise ratio[6]. |
Expert Insight: For high-throughput screening (HTS) of diverse chemical libraries, the green fluorescence of R110-based substrates offers a distinct advantage by avoiding the "blue fluorescence" artifact common to many synthetic compounds, thereby reducing the rate of false positives[6].
Sensitivity and Kinetic Performance
The ultimate measure of a substrate's performance lies in its kinetic parameters with the target enzyme. A lower Michaelis constant (Kₘ) indicates a higher affinity, while a higher catalytic rate constant (kcat) signifies faster turnover. The ratio, kcat/Kₘ, represents the overall catalytic efficiency.
The table below collates representative kinetic data for key proteases.
Table 1: Comparative Kinetic Parameters for Trypsin Substrates
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Boc-Gln-Ala-Arg-AMC | Trypsin | 9.27 ± 0.95 | 1.41 ± 0.05 | (1.52 ± 0.12) x 10⁵ | [7] |
| EGFP-based FRET Sensor | Trypsin | 3.99 ± 0.38 | 0.26 ± 0.01 | (6.52 ± 0.50) x 10⁴ | [8] |
| Synthetic Peptide FRET | Trypsin | 8-10 | N/A | (1-2) x 10⁶ | [9] |
Table 2: Comparative Kinetic Parameters for Caspase-3 Substrates
| Substrate | Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AMC | Caspase-3 | 10 | 9.1 | 1.4 x 10⁶ | [10] |
| (Z-DEVD)₂-R110 | Caspase-3 | N/A | N/A | High Sensitivity Reported | [5][11] |
| Ac-DEVD-AMAC (Quench) | Caspase-3 | 4.68 | 9.95 | 2.13 x 10⁶ | [10] |
N/A: Data not available in the cited source, but qualitative performance is described.
Expert Insight: For the Boc-Lys(Tfa)-AMC system, the overall assay speed is dictated by the kinetics of two separate enzymes. While trypsin is a very fast protease, the rate-limiting step is the initial deacetylation by the HDAC. For HDAC8, Kₘ values for Boc-Lys(Tfa)-AMC have been reported in the range of 8.9 to 31 µM, with kcat values from 0.034 to 0.18 s⁻¹, depending on assay conditions[1]. This highlights that when using this system, you are primarily characterizing the HDAC, not the trypsin. Direct comparisons show R110-based assays can be up to 300-fold more sensitive than their AMC counterparts, a crucial advantage when working with low-abundance enzymes[6].
Common Pitfalls and Assay Considerations
-
Inner Filter Effect (IFE): At high substrate concentrations, the substrate itself can absorb either the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This is a concern for all fluorescence-based assays but can be particularly problematic for substrates with spectral overlap between their cleaved and uncleaved forms[12].
-
Compound Interference: In HTS, library compounds can be autofluorescent or can quench the signal, leading to false positives or false negatives. As mentioned, R110 substrates are less prone to autofluorescence interference[2][13]. It is crucial to run a counterscreen where compounds are added after the reaction is stopped to identify such artifacts[2].
-
Photostability: Fluorophores can be susceptible to photobleaching upon prolonged exposure to excitation light. This is a greater concern for imaging applications than for plate-reader assays. FRET pairs can sometimes enhance the photostability of the donor fluorophore[14][15].
-
Assay Complexity: The Boc-Lys(Tfa)-AMC system is inherently more complex, requiring two enzymatic steps and careful optimization of both enzyme concentrations and incubation times. FRET and R110 substrates offer more straightforward, single-step (for the protease) assays.
Experimental Design and Protocols
To provide a practical framework, we present benchmark protocols for assaying the activity of Caspase-3, a key executioner protease in apoptosis, using AMC and R110-based substrates.
Protocol: Caspase-3 Activity Assay using Ac-DEVD-AMC
This protocol describes a continuous kinetic assay to measure the activity of purified Caspase-3 or Caspase-3 in cell lysates.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. The DTT is critical for maintaining the cysteine protease in its active, reduced state.
-
Substrate Stock: Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO. Store at -20°C, protected from light[9].
-
AMC Standard: Prepare a 10 mM stock solution of free AMC in DMSO to generate a standard curve for quantifying the amount of cleaved substrate.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer in a black 96-well plate. Typical concentrations range from 0 to 100 pmol per well[16].
-
Read the fluorescence on a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve.
-
-
Enzyme Assay:
-
Add your sample containing Caspase-3 (e.g., 50 µL of cell lysate) to wells of a black 96-well plate. Include a no-enzyme control (lysate from non-apoptotic cells) and a specific inhibitor control (e.g., Ac-DEVD-CHO) to validate that the observed activity is from Caspase-3[9].
-
Prepare a 2X substrate working solution by diluting the 10 mM Ac-DEVD-AMC stock to a final concentration of 2x the desired assay concentration (e.g., 20 µM, which is around the Kₘ) in Assay Buffer[17].
-
Initiate the reaction by adding an equal volume (e.g., 50 µL) of the 2X substrate working solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Ex: 380 nm, Em: 430-460 nm) every 1-2 minutes for 30-60 minutes[17].
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the rate (RFU/min) to moles/min using the slope of the AMC standard curve.
-
Protocol: Caspase-3 Activity Assay using (Z-DEVD)₂-R110
This protocol describes a sensitive endpoint assay for Caspase-3 activity.
Methodology:
-
Reagent Preparation:
-
Cell Lysis/Assay Buffer: Use a buffer that both lyses the cells and provides an optimal environment for caspase activity (e.g., a HEPES-based buffer with CHAPS and DTT).
-
Substrate Stock: Prepare a stock solution of (Ac-DEVD)₂-R110 in DMSO. Store at -20°C, protected from light[5].
-
R110 Standard: Prepare a stock solution of free Rhodamine 110 to generate a standard curve.
-
-
Standard Curve Generation:
-
Prepare a dilution series of the R110 standard in Assay Buffer in a black 96-well plate.
-
Read fluorescence (Ex: ~496 nm, Em: ~520 nm).
-
Plot fluorescence intensity versus R110 concentration.
-
-
Enzyme Assay:
-
Seed cells in a 96-well plate and induce apoptosis. Include untreated control wells.
-
Add the Cell Lysis/Assay Buffer containing the (Ac-DEVD)₂-R110 substrate directly to the cells. The final substrate concentration should be optimized based on the expected enzyme concentration.
-
Include a negative control with the caspase inhibitor Ac-DEVD-CHO to confirm specificity[5].
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
After incubation, read the fluorescence intensity on a microplate reader (Ex: ~496 nm, Em: ~520 nm).
-
Subtract the background fluorescence from the no-cell or inhibitor-treated controls.
-
Quantify the amount of released R110 using the standard curve.
-
Summary and Recommendations
The choice between these fluorogenic substrate systems is not about which is universally "better," but which is best suited for the experimental question at hand.
| Feature | Boc-Lys(Tfa)-AMC (Coupled Assay) | FRET Substrates | Rhodamine 110 Substrates |
| Primary Application | Measuring activity of deacetylases (e.g., HDACs) | Direct measurement of specific protease activity | Direct measurement of specific protease activity |
| Principle | Two-step: Deacetylation then cleavage | Single-step: Cleavage separates donor & quencher | Single-step: Two-step cleavage releases fluorophore |
| Sensitivity | Dependent on both enzymes; generally lower for the primary target | Good to Excellent | Excellent; often higher than AMC |
| Spectral Range | Blue (Ex: ~360 nm, Em: ~460 nm) | Varies (often UV/Blue) | Green (Ex: ~496 nm, Em: ~520 nm) |
| Key Advantage | Specific for measuring activity of the primary (non-protease) enzyme | Highly specific peptide sequence design is possible | High sensitivity; low background interference |
| Key Disadvantage | Indirect, complex, not for direct protease kinetics | Susceptible to inner filter effect and spectral overlap | Two-step cleavage can complicate kinetic analysis |
| Best For... | High-throughput screening of HDAC inhibitors. | Detailed kinetic studies of specific proteases; creating genetically encoded biosensors. | HTS for protease inhibitors; assays with low enzyme concentration or high background. |
Final Recommendation:
-
For studying deacetylases: The Boc-Lys(Tfa)-AMC coupled assay is a well-validated and powerful tool. Its performance is a function of both the HDAC and the developer protease, a nuance that must be appreciated in experimental design.
-
For detailed kinetic analysis of a specific protease: FRET substrates are often the superior choice. The ability to precisely define the peptide cleavage sequence allows for highly specific assays, and the direct, single-step cleavage mechanism simplifies kinetic modeling.
-
For high-throughput screening of protease inhibitors or assays requiring maximum sensitivity: Rhodamine 110-based substrates are highly recommended. Their red-shifted fluorescence minimizes interference from compound libraries and biological matrices, leading to a higher signal-to-noise ratio and a lower rate of false positives.
By understanding the fundamental mechanisms, performance characteristics, and practical considerations of each substrate class, researchers can confidently select the optimal tool to generate accurate, reproducible, and insightful data in their protease research endeavors.
References
-
Jiang, T. et al. (2012). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PMC. [Link]
-
Thorne, N. et al. (2012). Protease Assays. Assay Guidance Manual. [Link]
-
Glaser, K. B. (2023). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors. Exploratory Target Antitumor Therapy. [Link]
-
Compare AMC, AFC, Rh110, and AnaRed™ Caspase-3 Substrate in One-step Homogenous Cell-based Assay. (n.d.). Anaspec. [Link]
-
Luo, M. et al. (2025). Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. PubMed. [Link]
-
Harris, J. L. et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). PubMed Central. [Link]
-
Fluorescently Labeled Protease Substrates. (n.d.). Biosyntan GmbH. [Link]
-
Jiang, T. et al. (2012). Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. PMC. [Link]
-
Thøgersen, I. B. et al. (1992). Interaction between bovine trypsin and a synthetic peptide containing 28 residues of the bait region of human alpha 2-macroglobulin. PubMed. [Link]
-
Caspase Substrates and Inhibitors. (2013). PMC. [Link]
-
van der Velden, J. L. J. et al. (2011). Morpholinecarbonyl-Rhodamine 110 based substrates for the determination of protease activity with accurate kinetic parameters. PubMed. [Link]
-
Proteasome Activity Assay Kit. (n.d.). BioVision. [Link]
-
Yoon, M. C. et al. (2023). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. ACS Publications. [Link]
-
Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. (2012). PMC. [Link]
-
Leytus, S. P. et al. (1983). Rhodamine-based compounds as fluorogenic substrates for serine proteinases. PMC. [Link]
-
Dahlin, J. L. et al. (2015). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC. [Link]
-
Lu, M. et al. (2025). Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. ResearchGate. [Link]
-
Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. (2025). ResearchGate. [Link]
-
Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. (2011). ACS Publications. [Link]
-
Pop, C. & Salvesen, G. S. (2013). Caspase Substrates and Inhibitors. PMC. [Link]
-
Assay Guidance Manual: Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (Z-DEVD)2-R110 | AAT Bioquest [aatbio.com]
- 4. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction between bovine trypsin and a synthetic peptide containing 28 residues of the bait region of human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. anaspec.com [anaspec.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. researchgate.net [researchgate.net]
Reproducibility of HDAC Kinetic Data: A Technical Guide to Boc-Lys(Tfa)-AMC
Executive Summary
Reproducibility in Histone Deacetylase (HDAC) kinetics—particularly for Class IIa isozymes (HDAC4, 5, 7, 9)—is frequently compromised by incorrect substrate selection. While Boc-Lys(Ac)-AMC is the industry standard for Class I HDACs, it renders Class IIa assays statistically noisy and kinetically invalid due to the unique "tyrosine-to-histidine" active site mutation in Class IIa enzymes.
This guide serves as a definitive technical reference for using Boc-Lys(Tfa)-AMC (Trifluoroacetyl-Lysine), the specific gain-of-function substrate required to generate robust, reproducible kinetic data for Class IIa HDACs. We analyze the mechanistic divergence, provide a self-validating protocol, and benchmark performance against common alternatives.
Technical Deep Dive: The Mechanistic Necessity of Tfa
To ensure reproducible data, one must understand why the Tfa moiety is non-negotiable for Class IIa HDACs.
The Class IIa Paradox
Class I HDACs (HDAC1, 2, 3, 8) utilize a conserved Tyrosine residue in the active site to polarize the carbonyl of the acetyl-lysine substrate, facilitating nucleophilic attack by a zinc-bound water molecule.
Class IIa HDACs lack this Tyrosine. It is replaced by a Histidine (e.g., His976 in HDAC4). This substitution destroys the enzyme's ability to deacetylate standard acetyl-lysine efficiently. Using a standard Boc-Lys(Ac)-AMC substrate with HDAC4/5 results in catalytic rates (
The Trifluoroacetyl Solution
The Boc-Lys(Tfa)-AMC substrate contains a trifluoromethyl (
Consequently, Class IIa enzymes can hydrolyze the Tfa group with high efficiency, restoring a robust catalytic signal that allows for accurate
Mechanism of Action Diagram
Figure 1: The two-step fluorogenic assay principle. Step 1 is the rate-limiting enzymatic reaction specific to Class IIa HDACs. Step 2 is the rapid release of the fluorophore by Trypsin.
Comparative Performance Analysis
The following table contrasts Boc-Lys(Tfa)-AMC with standard acetylated substrates and native histone assays.
| Feature | Boc-Lys(Tfa)-AMC | Boc-Lys(Ac)-AMC | Native Histones (H3/H4) |
| Primary Target | Class IIa (HDAC4, 5, 7, 9) | Class I (HDAC1-3), Class IIb (HDAC6) | All Classes (Pan-assay) |
| Signal Intensity (Class IIa) | High (Gain-of-function) | Very Low (Near background) | Low to Moderate |
| Throughput | High (96/384-well) | High | Low (Western/Filter binding) |
| Z' Factor (Class IIa) | > 0.7 (Excellent) | < 0.2 (Unacceptable) | Variable |
| Kinetic Validity | Linear Kinetics | Non-linear / Noise-dominated | Complex (Multiple Lys sites) |
| Cost | Moderate | Moderate | High (Radioactivity/Antibodies) |
Critical Insight: Do not use Boc-Lys(Tfa)-AMC for Class I HDACs (HDAC1/2/3). While they can hydrolyze it, the kinetics are often inferior to the natural acetylated substrate, and specificity is lost.
Validated Experimental Protocol
This protocol is designed for self-validation. It includes checkpoints to ensure the data you generate is a result of HDAC activity, not artifacts.
Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 0.1 mg/mL BSA.-
Note: BSA prevents enzyme adsorption to the plate.
-
-
Substrate: Boc-Lys(Tfa)-AMC (Stock: 10 mM in DMSO).
-
Enzyme: Recombinant human HDAC4, 5, or 7.
-
Developer: Trypsin solution (typically 1-2 mg/mL in buffer).
-
Inhibitor Control: Trifluoroacetate (product inhibition) or Class IIa specific inhibitors (e.g., TMP269).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for high-throughput screening.
Step-by-Step Methodology
1. Enzyme Titration (The "Linearity Check")
-
Goal: Determine the optimal enzyme concentration where signal is linear with respect to time and enzyme amount.
-
Action: Dilute HDAC enzyme serially (e.g., 0.1 nM to 100 nM). Incubate with 20 µM Boc-Lys(Tfa)-AMC for 30, 60, and 90 minutes.
-
Validation: Plot RFU vs. [Enzyme]. Select a concentration from the linear part of the curve (typically 1-10 nM) to ensure you are measuring initial velocity (
).
2. Substrate Kinetic (
-
Goal: Establish the affinity of the enzyme for the Tfa substrate.
-
Action: Fix enzyme concentration. Titrate Boc-Lys(Tfa)-AMC (e.g., 0 to 200 µM).
-
Calculation: Fit data to the Michaelis-Menten equation.
-
Expected
: Typically 10–100 µM depending on the specific isoform and buffer ionic strength.
-
3. The Developer Step (The "Trypsin Trap")
-
Critical Risk: Some HDAC inhibitors also inhibit Trypsin. If Trypsin is inhibited, the AMC won't be released, creating a false positive (it looks like HDAC was inhibited).
-
Control: Run a "Developer Control" well containing only Deacetylated Standard (Boc-Lys-AMC) + Trypsin + Test Compound. If fluorescence decreases compared to DMSO control, your compound inhibits Trypsin.
Troubleshooting & Reproducibility Checklist
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Substrate degradation or autofluorescence. | Check substrate purity (HPLC). Use black plates to minimize light scatter. |
| Non-Linear Kinetics | Substrate depletion (>10% conversion). | Reduce enzyme concentration or incubation time. Ensure <10% substrate conversion for |
| Low Signal (Class IIa) | Wrong substrate (Ac vs Tfa) or inactive enzyme. | Confirm substrate identity is Tfa .[1][2] Verify enzyme specific activity with a positive control. |
| Variable Replicates | DMSO intolerance or pipetting error. | Keep DMSO < 1% final. Use automated dispensing if possible. |
References
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology. Link
-
Lahm, A., et al. (2007). Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases. Proceedings of the National Academy of Sciences (PNAS). Link
-
Riester, D., et al. (2004). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening.[3][4][5] Biochemical and Biophysical Research Communications. Link
-
Schumpelick, H., et al. (2025). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications.[4][5] ResearchGate. Link
-
Madsen, A. S., & Olsen, C. A. (2012). Substrate profiling of histone deacetylases (HDACs) using fluorogenic substrates.[4][5][6][7][8][9][10][11] Journal of Medicinal Chemistry. Link
Sources
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- 2. Bachem Boc-Lys(Tfa)-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. mdpi.com [mdpi.com]
- 8. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorogenic histone deacetylase assay well suited for high-throughput activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Definitive Guide to Boc-Lys(Tfa)-AMC Disposal
[1][2]
Executive Summary: Immediate Action Plan
This guide defines the standard operating procedure (SOP) for the disposal of Boc-Lys(Tfa)-AMC (CAS: 97885-44-4), a fluorogenic substrate widely used in Histone Deacetylase (HDAC) assays.[1][2]
The Critical Distinction: Unlike standard peptide substrates, this molecule contains a Trifluoroacetyl (Tfa) group.[2] Consequently, it introduces fluorine into your waste stream.[1][2] While often overlooked, fluorinated organic waste requires segregation from standard non-halogenated solvents to prevent damage to incinerator scrubbers and ensure regulatory compliance.[2]
Quick Reference Disposal Matrix
| Waste State | Concentration / Context | Correct Waste Stream | Container Labeling |
| Solid | Pure powder, empty vials, contaminated weighing boats | Hazardous Solid Waste | "Toxic Solid, Organic.[2] Contains: Boc-Lys(Tfa)-AMC" |
| Liquid (Stock) | High conc. (>1 mM) in DMSO or DMF | Halogenated Organic | "Halogenated Solvent Waste.[1][2] Contains: DMSO, Fluorinated Peptide" |
| Liquid (Assay) | Low conc. (<100 µM) in aqueous buffer | Aqueous Chemical Waste | "Aqueous Waste.[2] Trace Organics.[1][2] pH Neutral" |
| Mixed Waste | Mixed with live cells or viral vectors | Biomedical/Chemical | Deactivate (Bleach/Autoclave) |
Chemical Profile & Hazard Assessment
To ensure safety, we must understand the causality behind the disposal rules. The molecule consists of three functional components, each dictating a specific safety protocol.[2][3]
| Component | Chemical Function | Disposal Hazard | Risk Mitigation |
| Boc-Lys | Peptide Backbone | Low | Standard organic handling.[1][2] |
| Tfa (Trifluoroacetyl) | Protecting Group | Halogenated | CRITICAL: Contains 3 Fluorine atoms.[1][2] Must not be mixed with non-halogenated solvents (e.g., Methanol, Acetone) in large quantities.[2] |
| AMC | Fluorophore | Toxic/Irritant | Coumarin derivatives are potential irritants.[1][2] Treat as toxic. |
Why Segregate the Tfa Group? Although the percentage of fluorine in a dilute solution is low, the Trifluoroacetyl group is chemically stable.[2] If disposed of in a standard "Non-Halogenated" waste stream (often used for fuel blending), the combustion of fluorine generates Hydrogen Fluoride (HF), which corrodes standard combustion chambers.[2] Best Practice: Always treat Tfa-containing stock solutions as Halogenated Waste .[1][2]
Decision Logic: Waste Segregation Workflow
The following flowchart illustrates the decision-making process for segregating Boc-Lys(Tfa)-AMC waste.
Figure 1: Decision tree for segregating fluorogenic substrate waste based on physical state and solvent composition.
Detailed Disposal Protocols
Protocol A: Stock Solutions (DMSO/DMF)
Context: You have prepared a 10 mM - 50 mM stock solution in DMSO or DMF. Risk: High concentration of organic solvent and fluorinated compound.[1][2]
-
Container: Use a High-Density Polyethylene (HDPE) or glass container compatible with DMSO.[1][2]
-
Segregation: Pour into the Halogenated Solvent waste stream (often designated by a Red tag or container).[1][2]
-
Note: Do not mix with oxidizers (e.g., Nitric Acid) as DMSO can react violently.[2]
-
-
Labeling: Explicitly list "DMSO" and "Fluorinated Peptide" on the hazardous waste tag.
Protocol B: Assay Buffer (Aqueous)
Context: Post-experiment microplate contents (typically <100 µM substrate in Tris/HEPES buffer).[1][2] Risk: Low chemical toxicity; potential biological hazard.[1][2]
-
Biological Assessment:
-
Collection: Collect liquid in the Aqueous/Trace Chemical waste container (often Blue tag).[1][2]
-
Prohibition: Do not pour down the sink unless your facility's specific permit allows for trace organics in wastewater (rare in modern EHS protocols).
Protocol C: Solid Waste & Spills
Context: Empty product vials, contaminated pipette tips, or bench spills.[2]
-
Glass Vials: Even if "empty," residual dust remains.[1][2] Cap tightly and place in Solid Hazardous Waste . Do not place in broken glass boxes intended for non-contaminated sharps.
-
Spill Cleanup:
-
Solvent: Boc-Lys(Tfa)-AMC is poorly soluble in water.[1][2] If powder is spilled, dampen a paper towel with Ethanol or DMSO to wipe up the solid first.[2]
-
Wash: Follow with a soap and water cleanse of the surface.[1][2][4]
-
Disposal: Place all contaminated paper towels and gloves into the Solid Hazardous Waste bag.
-
Regulatory & Compliance Context
This protocol is grounded in the "Cradle-to-Grave" management principles mandated by the EPA (RCRA).[1][2]
-
Halogenated Solvent Rule: Under 40 CFR 261.31, spent halogenated solvents are listed wastes (F-codes).[1][2] While this specific peptide is not an F-listed solvent itself, mixing it with non-halogenated solvents can render the entire mixture "off-spec" for fuel blending disposal methods [1, 2].[1][2]
-
P-List/U-List Status: Boc-Lys(Tfa)-AMC is not P-listed (acutely toxic) or U-listed (toxic) by the EPA.[1][2] However, the "Generator Knowledge" clause requires researchers to characterize waste based on its constituents (in this case, the fluorophore and fluorinated group) [3].[2]
References
-
United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.[1][2] 40 CFR Part 261.[1][2]
-
Temple University EHS. Halogenated Solvents in Laboratories: Segregation and Disposal. (Standard industry guidance for halogen separation).[1][2]
-
Bachem. Safety Data Sheet: Boc-Lys(Tfa)-AMC.[1][2] (Confirming physical properties and general disposal advice).[1][2][4][5][6][7] Note: Search specific lot number on vendor site for exact SDS.
Sources
- 1. echemi.com [echemi.com]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. Cas 76-05-1,Trifluoroacetic acid | lookchem [lookchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. peptide24.store [peptide24.store]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
Personal protective equipment for handling Boc-Lys(Tfa)-AMC
Executive Summary
Boc-Lys(Tfa)-AMC (t-Butyloxycarbonyl-Lysine(Trifluoroacetyl)-7-Amino-4-methylcoumarin) is a fluorogenic substrate primarily used to assay protease and Histone Deacetylase (HDAC) activity.[1][2][3] While the intact peptide is chemically stable and often classified as non-hazardous under GHS due to a lack of comprehensive toxicity data, its operational risk profile changes significantly during solvation and enzymatic cleavage.
The "Hidden" Hazard: The primary safety concern is not the peptide powder itself, but the solvent vector (DMSO) and the cleavage product (AMC) .
-
AMC (7-Amino-4-methylcoumarin): A known irritant with potential toxicological effects.[4]
-
DMSO (Dimethyl Sulfoxide): The standard solvent for this compound. DMSO is a potent skin penetrant that can carry dissolved fluorophores directly into the bloodstream.
Part 1: The Hazard Matrix
This table breaks down the risk profile based on the experimental state of the compound.
| Experimental State | Primary Hazard Agent | Risk Level | Physiological Entry Route | Critical Control Measure |
| Lyophilized Powder | Particulates (Dust) | Low/Moderate | Inhalation / Mucous Membranes | Static Control & Fume Hood. Peptides are often electrostatic and can disperse easily. |
| Solubilized Stock | DMSO + Substrate | High | Transdermal Absorption | Glove Permeation Management. DMSO compromises glove integrity, facilitating substrate entry. |
| Post-Assay Waste | Free AMC (Coumarin) | Moderate | Environmental / Aquatic | Segregated Incineration. Do not dispose of down sanitary sewers. |
Part 2: PPE Specifications (The "Why" and "How")
1. Hand Protection (The Critical Barrier)
-
The Risk: Standard 4-mil nitrile gloves have a breakthrough time for pure DMSO of <10 minutes. Once DMSO permeates, it carries the Boc-Lys(Tfa)-AMC with it.
-
The Protocol: Double Gloving Strategy.
-
Inner Layer: Standard 4-mil Nitrile (Bright color, e.g., Blue).
-
Outer Layer: Standard 4-mil Nitrile (Contrasting color, e.g., White/Purple) or Extended Cuff.
-
Logic: The air gap between layers provides a permeation buffer. The contrasting colors allow for immediate visual detection of tears or breaches.
-
Action: If a splash occurs, strip the outer glove immediately.[5] The inner glove protects you while you wash and reglove.
-
2. Respiratory Protection
-
The Risk: Inhalation of fluorogenic dust can cause long-term sensitization.
-
The Protocol: Handle all dry powder weighing inside a certified chemical fume hood .
-
Note: If a hood is absolutely unavailable (not recommended), a fit-tested N95 or P100 particulate respirator is the minimum requirement. Surgical masks offer zero protection against peptide dust.
-
3. Ocular Protection
-
The Protocol: Chemical Splash Goggles (indirect venting) are superior to safety glasses.
-
Logic: When pipetting DMSO stocks, the risk is a splash, not an impact. Goggles seal the orbital area against liquid entry.
Part 3: Operational Workflow & Logic
The following diagram illustrates the "Chain of Custody" for safety, ensuring the compound is contained from storage to disposal.
Figure 1: Operational safety workflow emphasizing thermal equilibration to prevent moisture uptake and containment during the high-risk solubilization phase.
Step-by-Step Protocol
Step 1: Thermal Equilibration (Crucial for Data Quality)
-
Remove the vial from -20°C storage.
-
Do not open the vial until it reaches room temperature (approx. 20–30 mins).
-
Scientific Logic: Opening a cold vial introduces atmospheric moisture (condensation). Water hydrolyzes the Tfa and Boc groups over time and degrades the AMC signal, leading to high background fluorescence and failed assays.
Step 2: Static-Controlled Weighing
-
Place the vial in the fume hood.
-
Use an anti-static gun or polonium strip if available. Synthetic peptides are fluffy and charged; they will "jump" away from the spatula, creating an inhalation hazard and mass error.
-
Technique: Weigh by difference (taring the vial) rather than transferring to a weigh boat, to minimize dust exposure.
Step 3: Solubilization (The "Red Zone")
-
PPE Check: Ensure double gloves are on.
-
Add DMSO (anhydrous) to the vial.
-
Vortex with the cap tightly sealed.
-
Safety Note: If the vial leaks during vortexing, the DMSO/Peptide mix will penetrate standard gloves instantly. Use a Chem-Wipe over the cap as a secondary barrier.
Part 4: Waste Management & Spill Response
Disposal Protocol:
-
Segregation: Do not mix with general aqueous waste if possible. Create a satellite accumulation container labeled "Halogenated Organic Solvents + Fluorophores."
-
Labeling: Clearly mark "Contains DMSO" and "Coumarin Derivative."
-
Destruction: The preferred method is high-temperature incineration . This ensures the complete destruction of the fluorophore aromatic rings.
Spill Response (DMSO Stock):
-
Evacuate the immediate bench area.
-
Absorb: Use a chemically resistant absorbent pad (polypropylene). Do not use paper towels, as DMSO will soak through them and onto your gloves.
-
Clean: Wash the surface with 70% Ethanol, followed by water.
-
Verify: Use a handheld UV lamp (365 nm) to check for residual fluorescence on the benchtop. If it glows, it's not clean.
References
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves and DMSO Permeation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Safe Disposal of Infectious and Chemical Laboratory Waste. Retrieved from [Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
